Product packaging for (4S)-Brivaracetam-d7(Cat. No.:)

(4S)-Brivaracetam-d7

Cat. No.: B1153076
M. Wt: 219.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4S)-Brivaracetam-d7, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₃D₇N₂O₂ and its molecular weight is 219.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₁H₁₃D₇N₂O₂

Molecular Weight

219.33

Synonyms

(αS,4S)-α-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetamide-d7; 

Origin of Product

United States

Foundational & Exploratory

(4S)-Brivaracetam-d7: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of (4S)-Brivaracetam-d7, a deuterated analog of the antiepileptic drug Brivaracetam. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Properties

This compound is the isotopically labeled version of (4S)-Brivaracetam, an isomer of Brivaracetam.[1] The incorporation of seven deuterium atoms on the propyl group provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in quantitative bioanalysis.

Physical and Chemical Data

The general physical and chemical properties of this compound are summarized in the table below. The properties of the non-deuterated parent compound, Brivaracetam, are also included for reference, as they are expected to be very similar.

PropertyThis compoundBrivaracetam (for reference)
Chemical Name (2S)-2-[(4S)-2-Oxo-4-(propyl-d7)-1-pyrrolidinyl]butanamide[2](2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl] butanamide[3]
Synonyms (alphaS,4S)-alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetamide-d7, [2H7]-Brivaracetam[1][2]Briviact[4]
Molecular Formula C₁₁H₁₃D₇N₂O₂[5]C₁₁H₂₀N₂O₂[3]
Molecular Weight 219.33 g/mol [5][6]212.29 g/mol [3]
CAS Number 1202896-51-2[5][6]357336-20-0[3]
Physical Form Neat[1]White to off-white crystalline powder[3]
Solubility Not explicitly stated, but expected to be similar to Brivaracetam.Very soluble in water, buffer (pH 1.2, 4.5, and 7.4), ethanol, methanol, and glacial acetic acid. Freely soluble in acetonitrile and acetone. Soluble in toluene. Very slightly soluble in n-hexane.[3]
Purity >95% (GC)[5]Not applicable (this is for the deuterated standard).

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound.

ParameterRecommendation
Storage Temperature +4°C[5]
Shipping Temperature Room Temperature[5]
General Stability As a stable isotope-labeled compound, it is generally stable under recommended storage conditions.
Solution Stability (Brivaracetam reference) Diluted solutions of Brivaracetam for injection should not be stored for more than 4 hours at room temperature.[3]

Experimental Protocols

The following section details generalized experimental protocols for the characterization and stability assessment of this compound, based on standard pharmaceutical practices and methods reported for Brivaracetam.[7][8][9][10]

Identity and Purity Confirmation

Objective: To confirm the chemical identity and determine the purity of this compound.

Method 1: Mass Spectrometry (MS)

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Sample Preparation: Dissolve a small amount of the substance in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Procedure: Infuse the sample directly into the mass spectrometer. Acquire the full scan mass spectrum.

  • Expected Outcome: The observed mass of the protonated molecule [M+H]⁺ should correspond to the calculated exact mass of this compound (219.196 Da).[11]

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Procedure: Acquire ¹H and ¹³C NMR spectra.

  • Expected Outcome: The ¹H NMR spectrum will show characteristic peaks for the non-deuterated protons of the molecule. The signals corresponding to the propyl group will be absent or significantly diminished, confirming deuteration. The ¹³C NMR will show the expected number of carbon signals.

Stability-Indicating HPLC Method

Objective: To develop a stability-indicating method for this compound and to assess its stability under stress conditions as per ICH guidelines.[10]

Chromatographic Conditions (based on reported methods for Brivaracetam): [9][12]

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: Isocratic elution with a mixture of water and a polar organic solvent (e.g., Methanol or Acetonitrile) in a ratio such as 20:80 v/v.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 208 nm or 284 nm.[9][12]

  • Column Temperature: 30°C.[9]

  • Injection Volume: 20 µL.[9]

Forced Degradation Study Protocol:

  • Prepare Stock Solution: Prepare a stock solution of this compound in the mobile phase or a suitable solvent.

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid substance to 105°C for 48 hours. Dissolve in the mobile phase before injection.

  • Photostability: Expose the solid substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Evaluation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak. The percentage of degradation can be calculated based on the reduction in the peak area of the parent compound.

Mechanism of Action and Metabolism

The mechanism of action and metabolic pathways of this compound are expected to be identical to those of Brivaracetam. Deuteration at the propyl group is not anticipated to alter the primary pharmacological targets or metabolic routes, although the rate of metabolism at the deuterated site may be affected (kinetic isotope effect).

Proposed Mechanism of Action

Brivaracetam's primary mechanism of action is through its high and selective affinity for synaptic vesicle glycoprotein 2A (SV2A) in the brain.[3][13] SV2A is involved in the regulation of neurotransmitter release.[13] By binding to SV2A, Brivaracetam is thought to modulate the release of excitatory neurotransmitters, thereby reducing the neuronal hyperexcitability that can lead to seizures.[14] Brivaracetam exhibits a 20-fold greater affinity for SV2A than levetiracetam.[15] A potential secondary mechanism may involve the inhibition of voltage-gated sodium channels.[13][16]

Brivaracetam_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Briv Brivaracetam SV2A SV2A Briv->SV2A High-affinity binding NaChannel Voltage-gated Na+ Channel Briv->NaChannel Inhibition (potential secondary mechanism) SV Synaptic Vesicle Glutamate Glutamate (Excitatory Neurotransmitter) SV2A->Glutamate Modulates release Receptor Glutamate Receptor Glutamate->Receptor Binds Excitation Reduced Neuronal Excitability Receptor->Excitation Leads to

Proposed mechanism of action for Brivaracetam.
Metabolic Pathways

Brivaracetam is extensively metabolized (>90%), with less than 10% of the dose excreted unchanged in the urine.[15][16] The metabolites are pharmacologically inactive.[16] There are two primary metabolic pathways.[17][18]

  • Hydrolysis: The major pathway involves the hydrolysis of the amide moiety by amidase enzymes to form an inactive carboxylic acid metabolite.[17]

  • Hydroxylation: A secondary pathway is the hydroxylation of the propyl side chain, primarily mediated by the cytochrome P450 enzyme CYP2C19.[17]

These initial metabolites can be further metabolized before excretion.

Brivaracetam_Metabolism cluster_pathways Primary Metabolic Pathways Briv Brivaracetam AcidMetabolite Carboxylic Acid Metabolite (Inactive) Briv->AcidMetabolite Hydrolysis (Major Pathway) HydroxyMetabolite Hydroxy Metabolite (Inactive) Briv->HydroxyMetabolite Hydroxylation (Secondary Pathway) Excretion Urinary Excretion (>95% of dose) Briv->Excretion <10% Unchanged Amidase Amidase HydroxyAcid Hydroxyacid Metabolite (Inactive) AcidMetabolite->HydroxyAcid Hydroxylation AcidMetabolite->Excretion CYP2C19 CYP2C19 (primary) OtherCYPs CYP3A4, CYP2C8, etc. (minor) HydroxyMetabolite->HydroxyAcid Hydrolysis HydroxyMetabolite->Excretion HydroxyAcid->Excretion

Metabolic pathways of Brivaracetam.

References

An In-depth Technical Guide on the Mechanism of Action of (4S)-Brivaracetam-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the role and mechanism of (4S)-Brivaracetam-d7 as an internal standard in the bioanalysis of the antiepileptic drug Brivaracetam. The focus is on its function within analytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification in biological matrices.

The Principle of Internal Standards in Bioanalysis

In quantitative analysis, particularly within complex matrices like plasma, variability can arise from multiple stages of an experimental workflow. Factors such as inconsistent sample recovery during extraction, minor fluctuations in injection volume, and matrix-induced ion suppression or enhancement in a mass spectrometer can lead to inaccurate results.

An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added in a known, constant concentration to every sample, calibrator, and quality control sample before processing. By measuring the ratio of the analyte's signal to the internal standard's signal, these sources of experimental variability can be effectively normalized.

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. This compound is the deuterated analogue of Brivaracetam and serves as the gold standard for its quantification.

Mechanism of Action of this compound as an Internal Standard

The "mechanism of action" for an internal standard is not pharmacological but analytical. This compound ensures accuracy by perfectly mimicking the behavior of the unlabeled Brivaracetam throughout the entire analytical process. Its seven deuterium atoms increase its mass by seven daltons, allowing a mass spectrometer to distinguish it from the native analyte, but do not significantly alter its chemical properties.

This parallel behavior is critical during three key phases:

  • Sample Preparation (Extraction) : Whether using liquid-liquid extraction (LLE) or protein precipitation (PP), any physical loss of the analyte during these steps is mirrored by a proportional loss of the SIL-IS.[1]

  • Chromatographic Separation : this compound has nearly identical polarity and chemical structure to Brivaracetam, causing it to co-elute with the analyte from the liquid chromatography (LC) column.[2] This ensures that both compounds enter the mass spectrometer at the same time and are subjected to the same matrix effects.

  • Mass Spectrometric Ionization and Detection : Matrix effects, which are sample-specific phenomena that suppress or enhance the ionization of a target compound, are a primary source of error in LC-MS/MS. Because the SIL-IS co-elutes with the analyte and is chemically identical, it experiences the exact same degree of ion suppression or enhancement.

By calculating the peak area ratio of the analyte to the internal standard, the variability introduced in these steps is cancelled out, leading to a robust, precise, and accurate measurement of the analyte's true concentration.[3][4]

Principle of Correction Using a Stable Isotope-Labeled Internal Standard A_Prep Sample Prep Loss A_Inject Injection Variation A_Ion Ion Suppression A_Signal Variable Analyte Signal Ratio Ratio Calculation (Analyte Signal / IS Signal) A_Signal->Ratio Measured IS_Prep Sample Prep Loss IS_Inject Injection Variation IS_Ion Ion Suppression IS_Signal Known IS Concentration Signal IS_Signal->Ratio Measured Result Accurate & Precise Quantification Ratio->Result Corrects for Variability

Caption: A diagram illustrating how the ratio of analyte to internal standard signals corrects for variability at multiple stages of analysis.

Quantitative Data and Methodological Parameters

The use of this compound has been validated in numerous UHPLC-MS/MS methods for therapeutic drug monitoring and pharmacokinetic studies.[1][2] Key quantitative parameters from published methods are summarized below.

Table 1: Mass Spectrometry Parameters for Brivaracetam and its Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference(s)
Brivaracetam 213.100 168.100 Positive [1][5][6]

| this compound | 220.000 | 175.100 | Positive |[1][5][6] |

Table 2: Example Chromatographic Conditions and Performance

Parameter Description Reference(s)
Column Unisol C18 (4.6 x 100 mm, 5µm) or Synergi Fusion [1][2]
Mobile Phase Isocratic: 0.1% formic acid in water/acetonitrile (20/80 v/v) [1][5][6]
Gradient: 0.1% formic acid in water/acetonitrile [2][7]
Flow Rate 0.3 - 1.0 mL/min [1][2]
Retention Time ~1.01 - 2.2 min [1][2]
Linearity Range 20 - 4000 ng/mL or 0.10 - 10 mcg/mL [1][2][5]
Intra/Inter-assay Imprecision <15% [1][2][5]

| Mean Recovery | ~95% |[2][7] |

Experimental Protocol: Quantification of Brivaracetam in Human Plasma

This section provides a representative, synthesized protocol based on validated, published methods.

4.1. Materials and Reagents

  • Reference Standards: Brivaracetam, this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl Acetate

  • Reagents: Formic Acid, Purified Water (e.g., Milli-Q)

  • Biological Matrix: Blank human plasma (K2EDTA)

4.2. Sample Preparation (Liquid-Liquid Extraction Example)

  • Aliquot 50 µL of human plasma (sample, calibrator, or QC) into a microcentrifuge tube.[1]

  • Add 50 µL of the internal standard working solution (this compound) to each tube and vortex briefly.

  • Add 1 mL of ethyl acetate as the extraction solvent.[1][6]

  • Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

Bioanalytical Workflow for Brivaracetam Quantification cluster_Prep Sample Preparation Start Plasma Sample Collection Spike Spike with this compound (IS) Start->Spike LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Spike->LLE PP Protein Precipitation (e.g., Acetonitrile) Evap Evaporation & Reconstitution LLE->Evap PP->Evap or Inject Injection into UHPLC System Evap->Inject Chrom Chromatographic Separation (e.g., C18 Column) Inject->Chrom MS Tandem Mass Spectrometry (MS/MS) Detection Chrom->MS MRM Multiple Reaction Monitoring (MRM) Analyte: m/z 213.1 -> 168.1 IS: m/z 220.0 -> 175.1 MS->MRM Data Data Processing: Peak Area Ratio Calculation MS->Data Quant Quantification (Calibration Curve) Data->Quant End Final Concentration Report Quant->End

References

A Deep Dive into the Structural Nuances of (4S)-Brivaracetam-d7 and its Progenitor, Brivaracetam

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 30, 2025 – In the landscape of antiepileptic drug development and analysis, a precise understanding of molecular structures is paramount. This technical guide provides a detailed comparative analysis of Brivaracetam and its deuterated analogue, (4S)-Brivaracetam-d7, tailored for researchers, scientists, and professionals in drug development. This document elucidates the core structural distinctions, presents key quantitative data, and outlines a relevant experimental protocol where these differences are functionally critical.

Core Structural Differentiation

Brivaracetam is a well-established antiepileptic drug, chemically known as (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide. Its deuterated isotopologue, this compound, is structurally identical with the exception of the isotopic labeling of the propyl group. In this compound, seven hydrogen atoms on the propyl side chain are replaced with deuterium atoms. This substitution is specifically designated as being on the propyl group, rendering the synonym (2S)-2-[(4S)-2-Oxo-4-(propyl-d7)-1-pyrrolidinyl]butanamide.

The primary utility of this isotopic labeling is in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[1] The mass difference introduced by the deuterium atoms allows this compound to be used as an ideal internal standard for the accurate quantification of Brivaracetam in biological matrices.[1]

G cluster_0 Brivaracetam cluster_1 This compound brivaracetam brivaracetam_d7

Figure 1: Chemical Structures of Brivaracetam and this compound.

Quantitative Data Comparison

The substitution of hydrogen with deuterium atoms results in a predictable increase in the molecular weight of the compound. The following table summarizes the key quantitative differences between Brivaracetam and this compound.

PropertyBrivaracetamThis compound
Molecular Formula C₁₁H₂₀N₂O₂C₁₁H₁₃D₇N₂O₂
Molecular Weight 212.29 g/mol 219.33 g/mol
Isotopic Purity Not ApplicableTypically ≥98%

Experimental Protocol: Quantification of Brivaracetam in Human Plasma using UHPLC-MS/MS with this compound as an Internal Standard

The following protocol is a representative example of how this compound is utilized in a bioanalytical setting.

1. Objective: To accurately quantify the concentration of Brivaracetam in human plasma samples.

2. Materials and Reagents:

  • Brivaracetam reference standard

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Human plasma (blank)

  • Ultrapure water

3. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation:

  • A simple protein precipitation method is employed.[1]

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing this compound at a known concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.

5. UHPLC Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

6. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Brivaracetam: Precursor ion (Q1) m/z 213.2 → Product ion (Q3) m/z 168.1

    • This compound: Precursor ion (Q1) m/z 220.2 → Product ion (Q3) m/z 175.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

7. Data Analysis:

  • The peak area ratio of Brivaracetam to this compound is calculated.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the Brivaracetam calibrators.

  • The concentration of Brivaracetam in the unknown samples is determined from the calibration curve.

G cluster_workflow Experimental Workflow sample Plasma Sample (100 µL) is_addition Addition of Internal Standard (this compound in ACN) sample->is_addition precipitation Protein Precipitation (Vortexing) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant analysis UHPLC-MS/MS Analysis supernatant->analysis quantification Data Analysis and Quantification analysis->quantification

Figure 2: Bioanalytical Workflow for Brivaracetam Quantification.

Conclusion

The structural distinction between Brivaracetam and this compound, though subtle, is fundamental to the latter's role as an indispensable tool in modern bioanalytical research. The introduction of seven deuterium atoms on the propyl group provides the necessary mass shift for its use as an internal standard, enabling precise and accurate quantification of Brivaracetam in complex biological matrices. This technical overview serves as a foundational resource for scientists and researchers engaged in the development and analysis of this important antiepileptic therapeutic.

References

(4S)-Brivaracetam-d7 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4S)-Brivaracetam-d7, the deuterated analog of the antiepileptic drug Brivaracetam. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

This compound is the isotopically labeled version of (4S)-Brivaracetam, an isomer of the racetam derivative Brivaracetam.[1] As a labeled analog, it serves as a valuable tool in pharmacokinetic and metabolic studies. The core quantitative data for this compound are summarized below.

PropertyValueReference
CAS Number 357336-19-7, 1202896-51-2[1][2]
Molecular Weight 219.332 g/mol [3]
Molecular Formula C₁₁D₇H₁₃N₂O₂[3]
Synonyms (alphaS,4S)-alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetamide-d7, (2S)-2-[(4S)-2-Oxo-4-(2H7)propyl-1-pyrrolidinyl]butanamide, [2H7]-Brivaracetam[1][2]

Mechanism of Action

Brivaracetam's primary mechanism of action is its high-affinity and selective binding to the synaptic vesicle glycoprotein 2A (SV2A).[4][5][6] SV2A is a crucial protein in the regulation of neurotransmitter release.[7] By binding to SV2A, Brivaracetam is thought to modulate synaptic transmission and reduce neuronal hyperexcitability that leads to seizures.[4][7] Brivaracetam exhibits a 20-fold greater affinity for SV2A compared to its predecessor, Levetiracetam.[5] Some studies also suggest a weak inhibitory effect on voltage-gated sodium channels, which may contribute to its anticonvulsant properties.[7]

Brivaracetam_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron BRV This compound SV2A Synaptic Vesicle Protein 2A (SV2A) BRV->SV2A High-affinity binding Vesicle Synaptic Vesicle SV2A->Vesicle Modulates function Release Reduced Release SV2A->Release Inhibits Neurotransmitter Excitatory Neurotransmitters Vesicle->Neurotransmitter Contains Vesicle->Release Exocytosis Neuron Reduced Neuronal Hyperexcitability Release->Neuron Leads to

Brivaracetam's proposed mechanism of action at the presynaptic terminal.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be illustrative and may require optimization based on specific laboratory conditions.

SV2A Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of this compound to the SV2A protein.

SV2A_Binding_Assay_Workflow start Start prep Prepare human brain homogenates or recombinant SV2A start->prep incubation Incubate membranes with radiolabeled ligand (e.g., [³H]Brivaracetam) and varying concentrations of This compound prep->incubation separation Separate bound and free ligand via rapid filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data to determine IC₅₀ and Ki values quantification->analysis end End analysis->end

Workflow for an SV2A competitive binding assay.

Methodology:

  • Membrane Preparation: Human brain tissue or cells expressing recombinant human SV2A are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled SV2A ligand (e.g., [³H]Brivaracetam) and a range of concentrations of the unlabeled test compound (this compound).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Pharmacokinetic Study in a Rodent Model

This protocol describes a typical pharmacokinetic study to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats.

Methodology:

  • Animal Dosing: A cohort of male Sprague-Dawley rats is administered a single oral dose of this compound.

  • Sample Collection: Blood samples are collected at various time points post-dosing via tail vein or jugular vein cannulation. Urine and feces can also be collected over a specified period.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation. All samples are stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound and its potential metabolites in the plasma, urine, and feces is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

Pharmacokinetics and Metabolism

Brivaracetam is rapidly and almost completely absorbed after oral administration, exhibiting linear pharmacokinetics.[4][8] It has a low plasma protein binding of less than 20% and an elimination half-life of approximately seven to eight hours.[4] The primary route of metabolism is through hydrolysis of the acetamide group, with a secondary pathway involving hydroxylation mediated by the CYP2C19 enzyme.[4] Due to the deuterium labeling, this compound is expected to exhibit a kinetic isotope effect, potentially leading to a slower rate of metabolism and altered pharmacokinetic profile compared to the unlabeled compound. This makes it an ideal internal standard for bioanalytical methods.

Clinical Significance

Brivaracetam is approved as an adjunctive therapy for partial-onset seizures in adults and children.[9][10] Clinical trials have demonstrated its efficacy in reducing seizure frequency with a favorable safety profile.[9][11] The most common adverse effects include somnolence, dizziness, and fatigue.[4] The use of this compound in clinical research is primarily for quantitative analysis in pharmacokinetic and drug metabolism studies, ensuring accurate measurement of the active drug in biological matrices.

References

(4S)-Brivaracetam-d7: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and recommended storage conditions for (4S)-Brivaracetam-d7. Due to the limited availability of specific data for the deuterated form, this guide leverages data from its non-deuterated parent compound, Brivaracetam, as a close surrogate. This information is critical for ensuring the integrity and effective use of this compound in a research and development setting.

Solubility Profile

Table 1: Solubility of Brivaracetam

SolventSolubilitySource
WaterVery Soluble[1][2][3][4][5], 100 mM[1][2][3][4][5]
DMSO100 mM
EthanolVery Soluble[1][2][3][4][6][1][2][3][4][6]
MethanolVery Soluble[1][2][3][4][1][2][3][4]

Note: The term "very soluble" is a qualitative descriptor. The quantitative data from supplier information provides a more precise measure.

Recommended Storage Conditions

Proper storage is essential to maintain the chemical stability and purity of this compound. The recommended storage conditions are based on information available for the parent compound, Brivaracetam.

Table 2: Recommended Storage Conditions for Brivaracetam

ParameterRecommendationSource
TemperatureRoom Temperature[7][8] or 2–8 °C[9][7][8][9]
AtmosphereStore in a dry place[9][9]
LightAway from direct light[7][8][7][8]
ContainerClosed container[7][8][7][8]

For long-term storage and to minimize potential degradation, storing at a cooler temperature of 2–8 °C in a tightly sealed container, protected from light and moisture, is advisable.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., water, DMSO, ethanol).

Materials:

  • This compound

  • Selected solvent of high purity

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Analytical balance

  • Filtration device (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or rotator within a constant temperature environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at various time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.

  • Quantification: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another suitable quantitative technique.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Mechanism of Action: Signaling Pathway

Brivaracetam, the parent compound of this compound, exerts its anticonvulsant effect primarily through its high and selective binding to the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is a transmembrane protein found on synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release. The precise downstream mechanism following SV2A binding is not fully elucidated, but it is thought to modulate the release of excitatory neurotransmitters.

Brivaracetam_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Briv This compound SV2A SV2A Briv->SV2A High Affinity Binding Vesicle Synaptic Vesicle Release Modulated Release Vesicle->Release Exocytosis Neurotransmitter Receptor Postsynaptic Receptors Release->Receptor Decreased Neurotransmitter Concentration in Synaptic Cleft Effect Reduced Neuronal Hyperexcitability Receptor->Effect Reduced Activation

Caption: Mechanism of action of this compound.

This guide provides a foundational understanding of the key physicochemical properties of this compound for research applications. It is important to note that while the data for Brivaracetam is a reliable indicator, minor differences in solubility may exist due to the isotopic labeling. Therefore, empirical determination of solubility for specific experimental conditions is always recommended.

References

(4S)-Brivaracetam-d7: A Technical Guide to Purity and Quality Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and quality specifications for (4S)-Brivaracetam-d7, a deuterated analog of the anti-epileptic drug Brivaracetam. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in bioanalytical studies or for other research purposes where high purity and well-characterized material are critical.

This compound is the deuterated form of the (4S) stereoisomer of Brivaracetam. As a certified reference material, its quality is paramount to ensure the accuracy and reliability of analytical data. The quality control of such a standard involves a series of rigorous tests to confirm its identity, purity (both chemical and stereoisomeric), and isotopic enrichment.

Quality Specifications

The quality of this compound is defined by a set of specifications that the material must meet. These specifications are determined through various analytical techniques. While a specific Certificate of Analysis may vary between manufacturers, the following table summarizes the typical quality attributes and their acceptable limits.

Test Specification Typical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, Mass Spectrometry
Chemical Purity ≥98.0%HPLC/UV
Isotopic Enrichment ≥95% Deuterium incorporationMass Spectrometry, NMR
Enantiomeric Purity ≥99.0% (4S) isomerChiral HPLC/UV
Residual Solvents To be reportedGC-HS
Water Content To be reportedKarl Fischer Titration

Experimental Protocols

The following are detailed methodologies for key experiments performed to ensure the quality of this compound.

Identity Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. For this compound, both ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Sample Preparation: A sample of this compound is accurately weighed and dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Analysis: The ¹H NMR spectrum is acquired to confirm the presence of protons at specific chemical shifts and to observe the absence of signals corresponding to the deuterated positions. The integration of the remaining proton signals should be consistent with the structure.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The number of signals and their chemical shifts should correspond to the expected structure of this compound.

Chemical Purity Determination by HPLC/UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the chemical purity of pharmaceutical compounds.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Procedure: A solution of this compound of known concentration is prepared and injected into the HPLC system. The purity is calculated by the area percentage method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Enantiomeric Purity by Chiral HPLC

Ensuring the stereoisomeric purity of this compound is critical. Chiral HPLC is employed to separate and quantify the different stereoisomers.

  • Chromatographic System: An HPLC system with a UV detector.

  • Column: A chiral stationary phase column is required. Examples include polysaccharide-based columns like Chiralpak® IG or similar.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an additive like trifluoroacetic acid to improve peak shape.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Controlled, for instance, at 25 °C.

  • Detection: UV detection at an appropriate wavelength.

  • Procedure: A solution of the sample is injected, and the chromatogram is recorded. The enantiomeric purity is determined by comparing the peak area of the desired (4S) isomer to the total peak area of all isomers.

Isotopic Enrichment by Mass Spectrometry

Mass spectrometry (MS) is used to confirm the mass of the molecule and to determine the degree of deuterium incorporation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Analysis Mode: The analysis is performed in positive ion mode.

  • Procedure: A dilute solution of the sample is infused into the mass spectrometer. The resulting mass spectrum will show a distribution of isotopic peaks. The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the fully deuterated molecule with the intensities of the peaks corresponding to molecules with fewer deuterium atoms.

Visualizations

Mechanism of Action: Brivaracetam and SV2A

Brivaracetam exerts its anticonvulsant effect through a high-affinity, selective binding to the synaptic vesicle glycoprotein 2A (SV2A). SV2A is a transmembrane protein found in the membranes of synaptic vesicles and is involved in the regulation of neurotransmitter release. The binding of Brivaracetam to SV2A is thought to modulate the function of this protein, leading to a reduction in abnormal neuronal excitability.

Brivaracetam_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Brivaracetam Brivaracetam SV2A Synaptic Vesicle Glycoprotein 2A (SV2A) Brivaracetam->SV2A Binds with high affinity Vesicle Synaptic Vesicle SV2A->Vesicle Modulates function Release Modulated Neurotransmitter Release Vesicle->Release Leads to Neurotransmitter Released_NT Reduced Excitatory Neurotransmission Release->Released_NT Effect Reduced Neuronal Hyperexcitability (Anticonvulsant Effect) Released_NT->Effect QC_Workflow cluster_workflow Quality Control Workflow cluster_tests Analytical Tests start Incoming Batch of This compound sampling Representative Sampling start->sampling testing Analytical Testing sampling->testing review Data Review and Verification testing->review identity Identity (NMR, MS) purity Chemical Purity (HPLC) chiral Enantiomeric Purity (Chiral HPLC) isotopic Isotopic Enrichment (MS) other Other Tests (KF, GC) decision Batch Release Decision review->decision release Released Batch with Certificate of Analysis decision->release Pass reject Rejected Batch decision->reject Fail

Commercial Availability and Technical Applications of (4S)-Brivaracetam-d7: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the availability of high-quality, isotopically labeled internal standards is critical for accurate bioanalytical studies. This technical guide provides an in-depth overview of the commercial suppliers, and core applications of (4S)-Brivaracetam-d7, a deuterated analog of the anti-epileptic drug Brivaracetam.

This compound serves as an ideal internal standard for mass spectrometry-based quantification of Brivaracetam in complex biological matrices. Its chemical and physical properties closely mimic the unlabeled analyte, ensuring reliable correction for variations during sample preparation and analysis.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound for research purposes. The following table summarizes the key information from prominent vendors to facilitate procurement.

SupplierProduct Code/CAS NumberPack Size(s)Purity/Isotopic EnrichmentAdditional Information
LGC Standards TRC-B6776521 mg, 10 mgNot explicitly stated, but high quality is implied for a reference standard.Provided as a neat solid. A certificate of analysis is available, which for "Exact Weight" packaging, indicates the mass with high precision.[1]
CymitQuimica TR-B677652 / 357336-19-71 mg, 10 mgNot explicitly stated.Marketed under the TRC brand. Noted as a controlled product in some countries, which may require additional documentation.[2][3]
Sussex Research Laboratories Inc. SI020110 / 1202896-51-21 mg, 5 mg, 10 mg>95% (HPLC) / >95% Isotopic EnrichmentLabeled as "For research and development use only. Not for human or veterinary use."[4]
BenchChem 1202896-51-2Not specifiedNot explicitly stated.Provides detailed chemical identity and structural characteristics.[5]

Mechanism of Action: Brivaracetam's Interaction with SV2A

Brivaracetam, the non-deuterated parent compound of this compound, exerts its anticonvulsant effects primarily through high-affinity binding to the synaptic vesicle protein 2A (SV2A). This interaction is believed to modulate the release of neurotransmitters, thereby stabilizing neuronal activity and preventing the hyperexcitable neuronal firing that leads to seizures.

The following diagram illustrates the proposed signaling pathway for Brivaracetam's mechanism of action.

Brivaracetam_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Brivaracetam Brivaracetam SV2A SV2A Brivaracetam->SV2A Binds with high affinity Brivaracetam->SV2A Vesicle Synaptic Vesicle Release Neurotransmitter Release SV2A->Release Modulates Vesicle->Release Exocytosis Neurotransmitter SynapticCleft Synaptic Cleft Receptor Postsynaptic Receptors SynapticCleft->Receptor Binds PostsynapticNeuron Postsynaptic Neuron (Reduced Excitation) Receptor->PostsynapticNeuron Signal Transduction

Brivaracetam's primary mechanism of action at the synapse.

Experimental Protocols: Quantification of Brivaracetam using this compound

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the pharmacokinetic and therapeutic drug monitoring of Brivaracetam. Below are detailed methodologies adapted from published research.

I. Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

  • To a 100 µL aliquot of plasma or serum sample in a microcentrifuge tube, add 200 µL of acetonitrile containing a known concentration of this compound.[2]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 5 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

II. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.

  • To a 400 µL plasma sample, add 50 µL of a working solution of this compound (e.g., 1 µg/mL).[1]

  • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or tert-Butyl methyl ether).[1][6]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at 4000 rpm for 15 minutes to separate the aqueous and organic layers.[1]

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the dried extract in 250 µL of the mobile phase.[1]

  • Transfer to an autosampler vial for injection.

The following diagram outlines a general workflow for a bioanalytical experiment utilizing this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Biological Sample (e.g., Plasma) Spike Spike with This compound Plasma->Spike Extraction Extraction (Protein Precipitation or LLE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

A typical bioanalytical workflow for Brivaracetam quantification.
III. Chromatographic and Mass Spectrometric Conditions

The following are representative LC-MS/MS parameters. Method optimization is recommended for specific instrumentation and applications.

  • Liquid Chromatography:

    • Column: A C18 column is commonly used (e.g., Chromolith C18, 100 mm x 4.6 mm, 5 µm or Synergi Fusion, or Aquity BEH C18).[1][2][6]

    • Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% formic acid in water and acetonitrile is typical.[1][2][6]

    • Flow Rate: 0.3 - 1.0 mL/min.[1][2]

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Brivaracetam: m/z 213.1 → 168.1[4]

      • This compound: m/z 220.0 → 175.1[4]

This technical guide provides a foundational understanding of the commercial availability and analytical applications of this compound. For specific experimental needs, researchers should consult the technical documentation provided by the suppliers and relevant scientific literature.

References

Navigating the Safety Profile of (4S)-Brivaracetam-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for novel chemical entities is paramount. This guide provides an in-depth overview of the available safety data and handling precautions for (4S)-Brivaracetam-d7. It should be noted that a specific Safety Data Sheet (SDS) for the deuterated compound, this compound, is not publicly available. Therefore, the following information is based on the safety data for its non-deuterated counterpart, Brivaracetam, as the toxicological properties are expected to be closely aligned.

Physicochemical and Hazard Identification

This compound is the deuterated analog of (4S)-Brivaracetam, an anticonvulsant drug. The primary hazard identified for the non-deuterated form is acute oral toxicity.

Identifier Information
Chemical Name (alphaS,4S)-alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetamide-d7
Molecular Formula C₁₁D₇H₁₃N₂O₂
Molecular Weight 219.332 g/mol
Hazard Classification (Brivaracetam) Details
GHS Classification Acute Toxicity, Oral (Category 4)[1][2][3]
Signal Word Warning[3]
Hazard Statement H302: Harmful if swallowed[1][3]
Pictogram

Handling and Safety Precautions

Proper handling of this compound is crucial to ensure personnel safety in a laboratory or research setting. The following precautions are derived from the safety data sheets of Brivaracetam.

Engineering Controls and Personal Protective Equipment (PPE)
Control/PPE Recommendation
Engineering Controls Handle in a well-ventilated place. Use local exhaust ventilation.[1]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved).[1]
Skin Protection Wear protective gloves (inspected prior to use) and a lab coat.[1]
Respiratory Protection If exposure limits are exceeded, use a full-face respirator.[1]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][3]
First Aid Measures
Exposure Route First Aid Procedure
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][3]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.
Eye Contact Rinse cautiously with water for several minutes.[3]

Accidental Release and Disposal

In the event of a spill, avoid dust formation and ensure adequate ventilation.[1] Collect the spilled material mechanically and place it in a suitable, closed container for disposal.[3] Waste must be disposed of in accordance with local, regional, and national regulations.

Experimental Workflows and Logical Relationships

To visualize the safety protocols and experimental considerations, the following diagrams illustrate key relationships and workflows.

G cluster_0 Risk Assessment cluster_1 Control Measures cluster_2 Emergency Preparedness Identify Hazards Identify Hazards (e.g., Acute Oral Toxicity) Evaluate Exposure Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) Identify Hazards->Evaluate Exposure Engineering Controls Engineering Controls (Fume Hood, Ventilation) Evaluate Exposure->Engineering Controls Administrative Controls Administrative Controls (SOPs, Training) Evaluate Exposure->Administrative Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Evaluate Exposure->PPE Safe Handling Safe Handling Engineering Controls->Safe Handling Administrative Controls->Safe Handling PPE->Safe Handling Spill Response Spill Response Kit & Procedures First Aid First Aid Stations & Training Safe Handling->Spill Response Safe Handling->First Aid

Caption: Logical workflow for handling this compound based on risk assessment.

G Start Start Dose_Prep Dose Formulation Preparation Start->Dose_Prep Animal_Acclimatization Test Animal Acclimatization Start->Animal_Acclimatization Dose_Admin Dose Administration (Oral Gavage) Dose_Prep->Dose_Admin Animal_Acclimatization->Dose_Admin Observation Clinical Observation (e.g., Morbidity, Mortality) Dose_Admin->Observation Data_Collection Data Collection & Necropsy Observation->Data_Collection Analysis Statistical Analysis (e.g., LD50 Calculation) Data_Collection->Analysis End End Analysis->End

Caption: Generalized workflow for an acute oral toxicity study.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available safety data sheets, the hazard classifications are typically determined through standardized studies conducted under Good Laboratory Practice (GLP). For instance, the "Acute Toxicity, Oral (Category 4)" classification is generally based on results from an acute oral toxicity study, likely following OECD Test Guideline 420, 423, or 425. These studies involve administering the substance to animals (usually rodents) and observing them for signs of toxicity and mortality over a set period. The resulting data, such as the LD50 (the dose lethal to 50% of the test population), informs the hazard classification.

Conclusion

The safety profile of this compound is inferred from its non-deuterated parent compound, Brivaracetam. It is classified as harmful if swallowed, necessitating careful handling and the use of appropriate personal protective equipment in a research environment. Adherence to the outlined safety precautions, engineering controls, and emergency procedures is essential for minimizing risk and ensuring a safe working environment for all personnel. Researchers should always consult the most up-to-date safety data sheet available from their supplier before handling this or any chemical compound.

References

The Genesis of a Second-Generation SV2A Ligand: A Technical Guide to the Discovery and Development of (4S)-Brivaracetam-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and synthetic pathways of Brivaracetam and its deuterated analogue, (4S)-Brivaracetam-d7. Brivaracetam emerged from a rational drug discovery program aimed at improving upon the therapeutic profile of Levetiracetam, a widely used anti-epileptic drug. The primary objective was to identify a compound with a higher affinity for the synaptic vesicle glycoprotein 2A (SV2A), a key target in the modulation of neurotransmitter release.[1][2][3] this compound was subsequently developed as a stable, isotopically labeled internal standard for use in sensitive bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify Brivaracetam in biological matrices.

Discovery and Rational Design

The development of Brivaracetam is a prime example of a successful rational drug design strategy. Building on the established clinical efficacy of Levetiracetam, researchers at UCB Pharma embarked on a program to identify novel SV2A ligands with enhanced pharmacodynamic and pharmacokinetic properties.[3][4] The core hypothesis was that a higher binding affinity for SV2A would translate to greater potency and potentially a wider therapeutic window.

A large-scale screening of over 12,000 compounds structurally related to Levetiracetam led to the identification of Brivaracetam ((2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide).[3] This molecule exhibited a 15- to 30-fold higher affinity for SV2A compared to Levetiracetam.[1][3] This enhanced affinity is attributed to the presence of the n-propyl group at the C4 position of the pyrrolidone ring, which provides additional hydrophobic interactions within the SV2A binding pocket.

The development of this compound followed the need for a reliable internal standard in pharmacokinetic and therapeutic drug monitoring studies. The strategic placement of seven deuterium atoms on the propyl side chain creates a molecule that is chemically identical to the parent drug in its interaction with the analytical system but is distinguishable by its higher mass. This allows for precise quantification of Brivaracetam, correcting for any variability during sample preparation and analysis.

Experimental Workflow: From Levetiracetam to Brivaracetam

The logical progression from the established antiepileptic drug Levetiracetam to the second-generation compound Brivaracetam can be visualized as a structured workflow. This process highlights the key stages of rational drug discovery and lead optimization.

Brivaracetam Discovery Workflow Discovery and Development Workflow of Brivaracetam cluster_0 Lead Identification and Optimization cluster_1 Preclinical Development cluster_2 Clinical Development cluster_3 Analytical Tool Development Start Established Efficacy of Levetiracetam Target Identification of SV2A as the Molecular Target Start->Target Hypothesis Hypothesis: Higher SV2A affinity improves potency Target->Hypothesis Screening High-Throughput Screening of Levetiracetam Analogs Hypothesis->Screening Hit Identification of Brivaracetam (4-n-propyl analog) Screening->Hit InVitro In Vitro Binding Assays (Confirmation of High Affinity) Hit->InVitro Deuteration Synthesis of this compound as an Internal Standard Hit->Deuteration InVivo In Vivo Animal Models of Epilepsy InVitro->InVivo Tox Toxicology and Safety Pharmacology InVivo->Tox PhaseI Phase I: Safety and Pharmacokinetics in Healthy Volunteers Tox->PhaseI PhaseII Phase II: Efficacy and Dose-Ranging in Patients PhaseI->PhaseII PhaseIII Phase III: Large-Scale Efficacy and Safety Trials PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

A flowchart illustrating the rational drug discovery process leading to Brivaracetam.

Mechanism of Action: Brivaracetam and SV2A Signaling

Brivaracetam's primary mechanism of action is its high-affinity, selective binding to synaptic vesicle glycoprotein 2A (SV2A).[1][2] SV2A is an integral membrane protein found in the vesicles of presynaptic terminals and is believed to play a crucial role in the regulation of neurotransmitter release. While the precise downstream signaling cascade is still under investigation, the binding of Brivaracetam to SV2A is thought to modulate the exocytosis of synaptic vesicles, thereby reducing neuronal hyperexcitability.

The interaction of Brivaracetam with SV2A is distinct from that of Levetiracetam, which may contribute to its different pharmacological profile. The binding of Brivaracetam is thought to stabilize a particular conformation of SV2A, which in turn influences the function of the presynaptic machinery involved in vesicle fusion and neurotransmitter release.

Signaling Pathway of Brivaracetam at the Synapse

The following diagram illustrates the proposed mechanism of action of Brivaracetam at a glutamatergic synapse. Brivaracetam binding to SV2A on synaptic vesicles modulates their fusion with the presynaptic membrane, leading to a reduction in the release of the excitatory neurotransmitter glutamate.

Brivaracetam Signaling Pathway Proposed Mechanism of Action of Brivaracetam cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ActionPotential Action Potential Arrives CaChannel Voltage-Gated Ca2+ Channels Open ActionPotential->CaChannel CaInflux Ca2+ Influx CaChannel->CaInflux Vesicle Synaptic Vesicle with SV2A CaInflux->Vesicle Binding Brivaracetam binds to SV2A Vesicle->Binding Brivaracetam Brivaracetam Brivaracetam->Binding Modulation Modulation of Vesicle Fusion Binding->Modulation ReducedRelease Reduced Glutamate Release Modulation->ReducedRelease Glutamate ReducedRelease->Glutamate Receptor Glutamate Receptors Glutamate->Receptor PostsynapticEffect Reduced Postsynaptic Excitation Receptor->PostsynapticEffect

A diagram of the proposed signaling pathway of Brivaracetam at the synapse.

Synthesis of this compound: A Proposed Experimental Protocol

While a detailed, publicly available experimental protocol for the synthesis of this compound is scarce, a plausible synthetic route can be constructed based on the known syntheses of Brivaracetam and the common methods for introducing deuterium into organic molecules. The key step is the introduction of the deuterated propyl group, which can be achieved by using a deuterated starting material, such as deuterated n-propylmalonate.

The following is a proposed, multi-step protocol for the synthesis of this compound. Note: This is a theoretical pathway and would require optimization and validation in a laboratory setting.

Proposed Synthetic Scheme

Brivaracetam_d7_Synthesis Proposed Synthesis of this compound cluster_0 Preparation of Deuterated Intermediate cluster_1 Synthesis of the Pyrrolidinone Core cluster_2 Final Assembly start Diethyl malonate-d2 step1 Alkylation with 1-bromopropane-d5 start->step1 intermediate1 Diethyl n-propyl-d7-malonate step1->intermediate1 step2 Hydrolysis and Decarboxylation intermediate1->step2 intermediate2 n-Propyl-d7-succinic acid step2->intermediate2 step3 Cyclization intermediate2->step3 intermediate3 (R)-4-(propyl-d7)pyrrolidin-2-one step5 Coupling with (R)-4-(propyl-d7)pyrrolidin-2-one intermediate3->step5 start2 (S)-2-aminobutanamide step4 Alkylation with methyl 2-bromobutanoate start2->step4 intermediate4 (S)-methyl 2-((S)-1-amino-1-oxobutan-2-ylamino)butanoate intermediate4->step5 final_product This compound step5->final_product

A proposed synthetic pathway for this compound.
Detailed Methodologies (Proposed)

Step 1: Synthesis of Diethyl n-propyl-d7-malonate

  • Reagents: Diethyl malonate-d2, sodium ethoxide, 1-bromopropane-d5, absolute ethanol.

  • Procedure: To a solution of sodium ethoxide in absolute ethanol, diethyl malonate-d2 is added dropwise at 0°C. The mixture is stirred for 30 minutes, followed by the dropwise addition of 1-bromopropane-d5. The reaction is then refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give diethyl n-propyl-d7-malonate.

Step 2: Synthesis of n-Propyl-d7-succinic acid

  • Reagents: Diethyl n-propyl-d7-malonate, potassium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure: Diethyl n-propyl-d7-malonate is saponified by refluxing with a solution of potassium hydroxide in ethanol/water. The reaction is monitored by TLC. After completion, the ethanol is removed in vacuo, and the aqueous solution is acidified with concentrated hydrochloric acid. The resulting precipitate is filtered, washed with cold water, and dried to yield n-propyl-d7-succinic acid.

Step 3: Synthesis of (R)-4-(propyl-d7)pyrrolidin-2-one

  • Reagents: n-Propyl-d7-succinic acid, acetic anhydride, chiral amine (e.g., (R)-(-)-1-phenylethylamine), followed by hydrogenolysis.

  • Procedure: n-Propyl-d7-succinic acid is converted to its anhydride using acetic anhydride. The anhydride is then reacted with a chiral amine to form a diastereomeric mixture of amides. The desired diastereomer is separated by crystallization or chromatography. Subsequent hydrogenolysis removes the chiral auxiliary to yield the enantiomerically pure (R)-4-(propyl-d7)pyrrolidin-2-one.

Step 4 & 5: Synthesis of this compound

  • Reagents: (R)-4-(propyl-d7)pyrrolidin-2-one, sodium hydride, methyl 2-bromobutanoate, ammonia, methanol.

  • Procedure: (R)-4-(propyl-d7)pyrrolidin-2-one is deprotonated with sodium hydride in an anhydrous solvent like THF. The resulting anion is then alkylated with methyl 2-bromobutanoate. The resulting ester is then subjected to ammonolysis with a solution of ammonia in methanol to yield a diastereomeric mixture. The desired (4S) diastereomer, this compound, is then isolated and purified by chiral chromatography.

Quantitative Data

The following tables summarize key quantitative data related to the development and characterization of Brivaracetam and its deuterated analogue.

Binding Affinity for SV2A
CompoundBinding Affinity (IC50, nM)Reference
Levetiracetam620[3]
Brivaracetam31[3]
Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₁H₁₃D₇N₂O₂
Molecular Weight219.33 g/mol
AppearanceWhite to Off-White Solid
Analytical Method Parameters for Brivaracetam Quantification using Brivaracetam-d7
ParameterValueReference
Analytical TechniqueUHPLC-MS/MS[1]
Internal StandardBrivaracetam-d7[1]
Calibration Range0.10 - 10 µg/mL[1]
Mean Recovery95%[1]
Lower Limit of Quantification (LLOQ)0.10 µg/mL[1]
Lower Limit of Detection (LLOD)0.05 µg/mL[1]

Conclusion

The discovery and development of Brivaracetam represent a significant advancement in the treatment of epilepsy, showcasing the success of a rational, target-based drug design approach. The subsequent synthesis of this compound has provided an invaluable tool for the precise pharmacokinetic and clinical monitoring of this important therapeutic agent. While the detailed synthetic protocol for the deuterated analogue is not widely published, a logical and feasible synthetic route can be proposed based on established organic chemistry principles. Further research into the downstream signaling pathways of SV2A will continue to illuminate the precise molecular mechanisms underlying the therapeutic effects of Brivaracetam and other SV2A ligands.

References

Methodological & Application

Application Note: Quantification of Brivaracetam in Human Plasma using (4S)-Brivaracetam-d7 as an Internal Standard by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brivaracetam is an anti-epileptic drug used as an adjunctive therapy for partial-onset seizures. Therapeutic drug monitoring of brivaracetam in plasma is beneficial due to potential drug interactions and inter-subject variability in plasma concentrations.[1][2][3] This application note describes two validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods for the quantification of brivaracetam in human plasma samples, utilizing (4S)-Brivaracetam-d7 as an internal standard (IS). The use of a stable isotope-labeled internal standard like Brivaracetam-d7 ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2][4] Two common sample preparation techniques are presented: protein precipitation (PPT) and liquid-liquid extraction (LLE).

Analytical Method Overview

The methods involve the extraction of brivaracetam and the internal standard from plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is achieved by using multiple reaction monitoring (MRM) in positive ion mode. The methods have been validated according to bioanalytical method validation guidelines.[2][4]

Analyte and Internal Standard Properties

CompoundChemical FormulaMonoisotopic Mass
BrivaracetamC₁₁H₂₀N₂O₂212.15 g/mol
This compoundC₁₁H₁₃D₇N₂O₂219.20 g/mol
Experimental Protocols

Two distinct protocols for sample preparation are detailed below, offering flexibility based on laboratory preferences and sample characteristics.

Protocol 1: Protein Precipitation Method

This protocol offers a rapid and straightforward approach for sample cleanup.[1][2][3]

Materials and Reagents

  • Human plasma (K2EDTA)

  • Brivaracetam reference standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

Equipment

  • UHPLC system

  • Tandem mass spectrometer

  • Analytical balance

  • Pipettes

  • Vortex mixer

  • Microcentrifuge

Procedure

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Brivaracetam in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • From these stocks, prepare working solutions for calibration standards and quality control (QC) samples by serial dilution in a water:methanol (50:50, v/v) mixture.

  • Sample Preparation:

    • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

    • Add the internal standard working solution.

    • Add acetonitrile for protein precipitation.[1][2][3]

    • Vortex the mixture thoroughly for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for analysis.

    • Dilute the supernatant with the mobile phase if necessary before injection into the UHPLC-MS/MS system.[5]

Chromatographic and Mass Spectrometric Conditions

ParameterCondition
UHPLC System
ColumnSynergi Fusion column[1][2][3]
Mobile PhaseA: 0.1% Formic acid in WaterB: Acetonitrile[1][2][3]
GradientBinary gradient[1][2][3]
Flow Rate0.3 mL/min[1][2][3]
Injection Volume5-10 µL
Column TemperatureAmbient
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsBrivaracetam: m/z 213.1 → 168.1this compound: m/z 220.0 → 175.1[3][4][6]
Dwell Time100 ms
Collision EnergyOptimized for the specific instrument
Gas TemperaturesOptimized for the specific instrument

Method Validation Summary (Protein Precipitation)

ParameterResult
Linearity Range0.10 - 10 µg/mL[1][2][3]
Correlation Coefficient (r²)≥ 0.995
Lower Limit of Quantification (LLOQ)0.10 µg/mL[1][2][3]
Lower Limit of Detection (LLOD)0.05 µg/mL[1][2][3]
Intra- and Inter-assay Precision< 15%[1][2][3]
Intra- and Inter-assay Accuracy< 15%[1][2][3]
Mean Recovery95%[1][2][3]
Matrix EffectNo significant matrix effect observed
Carry-overNo carry-over observed[1][2]

Protocol 2: Liquid-Liquid Extraction Method

This protocol provides a more thorough sample cleanup, potentially reducing matrix effects.[4]

Materials and Reagents

  • Human plasma (K2EDTA)

  • Brivaracetam reference standard

  • This compound (Internal Standard)

  • Ethyl acetate (HPLC grade)[4]

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

Equipment

  • UHPLC system

  • Tandem mass spectrometer

  • Analytical balance

  • Pipettes

  • Vortex mixer

  • Microcentrifuge

  • Solvent evaporator

Procedure

  • Preparation of Stock and Working Solutions:

    • Follow the same procedure as in Protocol 1.

  • Sample Preparation:

    • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[4]

    • Add 50 µL of the internal standard working solution (e.g., 200 ng/mL).[4]

    • Add 50 µL of 0.1% formic acid.[4]

    • Add ethyl acetate as the extraction solvent.[4]

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in the mobile phase.

    • Vortex briefly and transfer to an autosampler vial for injection.

Chromatographic and Mass Spectrometric Conditions

ParameterCondition
UHPLC System
ColumnUnisol C18 (4.6 x 100 mm, 5µm)[4]
Mobile Phase0.1% Formic acid in Water/Acetonitrile (20/80 V/V)[4]
ModeIsocratic[4]
Flow Rate1.0 mL/min[4]
Run Time2.2 min[4]
Injection Volume10 µL
Column TemperatureAmbient
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsBrivaracetam: m/z 213.100 → 168.100this compound: m/z 220.000 → 175.100[4][6]
Dwell TimeOptimized for the specific instrument
Collision EnergyOptimized for the specific instrument
Gas TemperaturesOptimized for the specific instrument

Method Validation Summary (Liquid-Liquid Extraction)

ParameterResult
Linearity Range20.0 - 4000.0 ng/mL[4]
Correlation Coefficient (r²)≥ 0.995
Intra- and Inter-assay Precision< 15%[4]
Intra- and Inter-assay Accuracy< 15%[4]
Matrix EffectNo matrix effect was observed[4]

Visualizations

G Workflow for Brivaracetam Quantification in Plasma cluster_sample_prep Sample Preparation cluster_ppt Protocol 1: Protein Precipitation cluster_lle Protocol 2: Liquid-Liquid Extraction cluster_analysis Analysis plasma Plasma Sample (containing Brivaracetam) is Add Internal Standard (this compound) plasma->is ppt_agent Add Acetonitrile is->ppt_agent lle_solvent Add Ethyl Acetate is->lle_solvent vortex1 Vortex ppt_agent->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 uhplc UHPLC Separation supernatant1->uhplc vortex2 Vortex lle_solvent->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute reconstitute->uhplc msms Tandem Mass Spectrometry (MRM Detection) uhplc->msms data Data Acquisition and Quantification msms->data

Caption: Workflow for Brivaracetam Quantification in Plasma.

G Logical Relationship of Analytical Method cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry brivaracetam Brivaracetam (Analyte) separation Co-elution/ Chromatographic Separation brivaracetam->separation mrm MRM Detection brivaracetam->mrm m/z 213.1 -> 168.1 is This compound (Internal Standard) is->separation is->mrm m/z 220.0 -> 175.1 ionization ESI+ Ionization separation->ionization ionization->mrm quantification Quantification (Peak Area Ratio) mrm->quantification

Caption: Logical Relationship of the Analytical Method.

Conclusion

Both the protein precipitation and liquid-liquid extraction methods, coupled with UHPLC-MS/MS, provide reliable and robust quantification of brivaracetam in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The choice between the two protocols may depend on the specific requirements of the study, with protein precipitation offering a faster turnaround time and liquid-liquid extraction providing a cleaner extract. These methods are suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

References

Application Note: High-Throughput Quantification of Brivaracetam in Human Plasma for Pharmacokinetic Studies Using (4S)-Brivaracetam-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brivaracetam is an anti-epileptic drug indicated for the treatment of partial-onset seizures. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Accurate and reliable bioanalytical methods are essential for the quantification of Brivaracetam in biological matrices. The use of a stable isotope-labeled internal standard, such as (4S)-Brivaracetam-d7, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variability in sample processing and matrix effects, leading to improved accuracy and precision.

This application note details two validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) methods for the determination of Brivaracetam in human plasma, utilizing this compound as the internal standard. These protocols offer high sensitivity, specificity, and throughput for pharmacokinetic and therapeutic drug monitoring studies.

Experimental Protocols

Two primary methodologies for the extraction of Brivaracetam from human plasma are presented: Protein Precipitation and Liquid-Liquid Extraction.

Method 1: Protein Precipitation

This method offers a simple and rapid sample preparation procedure suitable for high-throughput analysis.[1]

Materials:

  • Human plasma (with K2EDTA as anticoagulant)

  • Brivaracetam reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (analytical grade)

  • LC-MS grade water

Procedure:

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound.

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the UHPLC-MS/MS system.

  • UHPLC-MS/MS Analysis:

    • The chromatographic and mass spectrometric parameters for this method are detailed in Table 1.

Method 2: Liquid-Liquid Extraction

This method provides a cleaner extract by removing more interfering matrix components, which can be beneficial for achieving lower limits of quantification.

Materials:

  • Human plasma (with K2EDTA as anticoagulant)

  • Brivaracetam reference standard

  • This compound internal standard

  • Ethyl acetate (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (analytical grade)

  • LC-MS grade water

Procedure:

  • Sample Preparation:

    • To 50 µL of human plasma in a microcentrifuge tube, add the internal standard, this compound.

    • Add 1 mL of ethyl acetate as the extraction solvent.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject a portion of the reconstituted sample into the UHPLC-MS/MS system.

  • UHPLC-MS/MS Analysis:

    • The chromatographic and mass spectrometric parameters for this method are detailed in Table 2.

Data Presentation

The following tables summarize the instrumental parameters and validation data for the described methods.

Table 1: UHPLC-MS/MS Parameters for the Protein Precipitation Method

ParameterValue
UHPLC System
ColumnSynergi Fusion
Mobile PhaseBinary gradient of 0.1% formic acid in water and acetonitrile
Flow Rate0.3 mL/min
Elution Time1.01 minutes
Mass Spectrometer
Ionization ModePositive Ion Mode
MRM Transition (Brivaracetam)m/z 213.100 → 168.100
MRM Transition (this compound)m/z 220.000 → 175.100
Method Validation
Concentration Range0.10 - 10 µg/mL
Mean Recovery95%
Intra- and Inter-assay Imprecision<15%
Intra- and Inter-assay Inaccuracy<15%
Lower Limit of Quantitation (LLOQ)0.10 µg/mL
Lower Limit of Detection (LOD)0.05 µg/mL

Data sourced from a study on the therapeutic monitoring of Brivaracetam plasma concentrations.[1]

Table 2: UHPLC-MS/MS Parameters for the Liquid-Liquid Extraction Method

ParameterValue
UHPLC System
ColumnUnisol C18 (4.6 x 100 mm, 5µm)
Mobile PhaseIsocratic mixture of 0.1% formic acid in water/acetonitrile (20/80 V/V)
Flow Rate1.0 mL/min
Run Time2.2 minutes
Mass Spectrometer
Ionization ModePositive Ion Mode
MRM Transition (Brivaracetam)m/z 213.100 → 168.100
MRM Transition (this compound)m/z 220.000 → 175.100
Method Validation
Concentration Range20.000 - 4000.000 ng/mL
Intra- and Inter-assay Imprecision<15%
Intra- and Inter-assay Inaccuracy<15%

This methodology was reported to be successfully applied in a human pharmacokinetic study.

Table 3: Representative Pharmacokinetic Parameters of Brivaracetam in Healthy Adults

ParameterValue
Tmax (h) ~1.0
Cmax (µg/mL) 0.93 - 4.49 (for single doses of 50-400 mg)
AUC (µg·h/mL) 8.3 - 42.1 (for single doses of 50-400 mg)
t1/2 (h) ~9
CL/F (L/h) 3.4 - 4.2
Vz/F (L) ~43

Note: This table presents representative pharmacokinetic parameters of Brivaracetam and is compiled from published literature. The specific bioanalytical method utilizing this compound was not explicitly detailed in all source studies.

Visualizations

G cluster_workflow Experimental Workflow: Protein Precipitation plasma 1. Plasma Sample (100 µL) add_is 2. Add Acetonitrile with This compound plasma->add_is vortex1 3. Vortex add_is->vortex1 centrifuge1 4. Centrifuge vortex1->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant evaporate1 6. Evaporate to Dryness supernatant->evaporate1 reconstitute1 7. Reconstitute in Mobile Phase evaporate1->reconstitute1 inject1 8. Inject into UHPLC-MS/MS reconstitute1->inject1

Caption: Workflow for Brivaracetam analysis using protein precipitation.

G cluster_workflow Experimental Workflow: Liquid-Liquid Extraction plasma 1. Plasma Sample (50 µL) with This compound add_solvent 2. Add Ethyl Acetate plasma->add_solvent vortex2 3. Vortex add_solvent->vortex2 centrifuge2 4. Centrifuge vortex2->centrifuge2 organic_layer 5. Collect Organic Layer centrifuge2->organic_layer evaporate2 6. Evaporate to Dryness organic_layer->evaporate2 reconstitute2 7. Reconstitute in Mobile Phase evaporate2->reconstitute2 inject2 8. Inject into UHPLC-MS/MS reconstitute2->inject2

Caption: Workflow for Brivaracetam analysis using liquid-liquid extraction.

Conclusion

The use of this compound as an internal standard in UHPLC-MS/MS methods provides a robust, accurate, and precise platform for the quantification of Brivaracetam in human plasma. The detailed protocols and validation data presented in this application note offer researchers the necessary tools to implement these methods for pharmacokinetic studies and therapeutic drug monitoring, ultimately contributing to a better understanding and optimization of Brivaracetam therapy.

References

Application Notes and Protocols for (4S)-Brivaracetam-d7 Sample Preparation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivaracetam is an anti-epileptic drug used in the treatment of partial-onset seizures. Accurate quantification of brivaracetam in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they exhibit similar chemical and physical properties to the analyte, allowing for correction of matrix effects, variations in sample recovery, and instrument response.[1][2][3] (4S)-Brivaracetam-d7 is a deuterated analog of brivaracetam, commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise and accurate quantification of brivaracetam.

This document provides detailed application notes and protocols for the preparation of samples for the analysis of brivaracetam using this compound as an internal standard. The three most common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Core Principles of Sample Preparation for Brivaracetam Analysis

The primary goal of sample preparation is to extract brivaracetam and this compound from the biological matrix (e.g., plasma, serum, urine) while removing interfering substances such as proteins, phospholipids, and salts. An ideal sample preparation method should be simple, rapid, reproducible, and provide high recovery of the analyte and internal standard.

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from biological samples. It is a widely used technique in high-throughput analysis due to its ease of automation.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound internal standard working solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

  • Add a specific volume of the this compound internal standard working solution to each sample, calibrator, and quality control sample.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL of 0.1% formic acid in water/acetonitrile).

  • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Logical Workflow for Protein Precipitation

start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound internal standard working solution

  • Ethyl acetate or tert-Butyl methyl ether, HPLC grade

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 50 µL of the biological sample into a clean microcentrifuge tube.[4]

  • Add a specific volume of the this compound internal standard working solution.[4]

  • Add 1 mL of ethyl acetate to the sample.[4]

  • Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the tubes at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).

  • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Experimental Workflow for Liquid-Liquid Extraction

start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is add_solvent Add Ethyl Acetate (Extraction Solvent) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge (Phase Separation) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. It involves passing the sample through a solid-phase sorbent that retains the analytes, which are then eluted with a suitable solvent.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound internal standard working solution

  • SPE cartridges (e.g., C8 or a mixed-mode cation exchange)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE manifold

Protocol:

  • Pre-treat Sample: Dilute 100 µL of the biological sample with 100 µL of 4% phosphoric acid in water. Add the this compound internal standard.

  • Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate Cartridge: Equilibrate the cartridge with 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute Analytes: Elute brivaracetam and this compound with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in a suitable volume of the mobile phase.

  • Inject: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Workflow for Solid-Phase Extraction

start Start: Plasma Sample pretreat Pre-treat Sample (Acidification & Add IS) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol) equilibrate Equilibrate SPE Cartridge (Water) condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute Analytes (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction Workflow.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the quantitative data from studies utilizing different sample preparation techniques for brivaracetam analysis with this compound as the internal standard.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Biological Matrix Human PlasmaHuman PlasmaHuman Plasma (Metabolites)
Sample Volume 100 µL[3][5]50 µL[4]50-100 µL (Typical)
Linearity Range 0.10 - 10 µg/mL[3][5]20 - 4000 ng/mL[4]1.00 - 200 ng/mL (Metabolites)[5]
Mean Recovery ~95%[3][5]79.1% - 87.1%[4]>85% (Typical)
Intra-assay Precision (%CV) <15%[3][5]<15%[4]<8.5% (Metabolites)[5]
Inter-assay Precision (%CV) <15%[3][5]<15%[4]<8.5% (Metabolites)[5]
Lower Limit of Quantitation (LLOQ) 0.10 µg/mL[3][5]20 ng/mL[4]1.00 ng/mL (Metabolites)[5]

Conclusion

The choice of sample preparation technique for the analysis of brivaracetam using this compound depends on the specific requirements of the assay. Protein precipitation is a fast and simple method suitable for high-throughput analysis, though it may result in less clean extracts compared to LLE and SPE. Liquid-liquid extraction offers a good balance between cleanliness and ease of use. Solid-phase extraction provides the cleanest samples and is ideal for assays requiring the lowest limits of detection, but it is a more complex and time-consuming procedure. The use of this compound as an internal standard is highly recommended for all three techniques to ensure the accuracy and precision of the quantitative results.

References

Application Notes and Protocols for Metabolite Identification Studies Using (4S)-Brivaracetam-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (4S)-Brivaracetam-d7 in metabolite identification studies. The inclusion of a stable isotope-labeled internal standard is a powerful technique to facilitate the rapid and confident identification of drug metabolites in complex biological matrices.

Introduction

Brivaracetam is an antiepileptic drug primarily metabolized in the liver. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile and potential drug-drug interactions. The primary metabolic pathways for brivaracetam are hydrolysis of the amide moiety to form a carboxylic acid metabolite, and to a lesser extent, hydroxylation of the propyl side chain, mediated primarily by CYP2C19.[1][2]

Stable isotope-labeled compounds, such as this compound, are invaluable tools in metabolism studies. When a 1:1 mixture of the unlabeled drug and its stable isotope-labeled counterpart is incubated in a metabolic system (e.g., human liver microsomes), metabolites derived from the drug will appear as unique "doublets" in the mass spectrum. These doublets are characterized by a specific mass difference corresponding to the number of deuterium atoms, allowing for their unambiguous identification against the background of endogenous metabolites.[3][4]

This document outlines the protocols for in vitro metabolism of brivaracetam, the subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the principles of data interpretation for metabolite identification using this compound.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a typical procedure for the in vitro metabolism of brivaracetam to generate its metabolites.

Materials:

  • (4S)-Brivaracetam

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Water, LC-MS grade

  • Formic acid

Procedure:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of (4S)-Brivaracetam and this compound in methanol.

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a 1:1 mixture of the (4S)-Brivaracetam and this compound stock solutions.

  • Incubation:

    • In a clean microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and the 1:1 mixture of brivaracetam and brivaracetam-d7 (final concentration, e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes). A control incubation without the NADPH regenerating system should be performed in parallel.

  • Quenching the Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

This protocol provides a general method for the chromatographic separation and mass spectrometric detection of brivaracetam and its metabolites. Method optimization may be required based on the specific instrumentation used.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan MS and Data-Dependent MS/MS
Full Scan Range m/z 100-1000
Collision Energy Ramped or fixed (e.g., 10-40 eV for MS/MS)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen

Data Presentation and Interpretation

The key to identifying metabolites using this compound is to search the full scan mass spectrometry data for pairs of ions with a mass difference of 7.0439 Da (the mass difference between C11H20N2O2 and C11H13D7N2O2) that co-elute.

Expected Masses of Brivaracetam and its Major Metabolites

The following table summarizes the expected exact masses for the protonated parent compounds and their major predicted metabolites.

CompoundUnlabeled [M+H]+ (m/z)d7-Labeled [M+H]+ (m/z)Mass Difference (Da)
Brivaracetam (Parent) 213.1603220.20427.0439
Hydroxylated Metabolite 229.1552236.19917.0439
Carboxylic Acid Metabolite 214.1447221.18867.0439
Hydroxyacid Metabolite 230.1396237.18357.0439
Representative Data Analysis

After LC-MS/MS analysis, the data should be processed using software capable of identifying isotopic patterns. The workflow involves:

  • Peak Picking: Identification of all ion signals in the chromatogram.

  • Isotope Pairing: Searching for pairs of peaks with the specified mass difference (+7.0439 Da) and a similar retention time.

  • Background Subtraction: Comparing the metabolite profiles of the active incubation with the control (NADPH-deficient) incubation to exclude non-metabolic products.

  • MS/MS Fragmentation Analysis: For identified metabolite pairs, the MS/MS spectra of the unlabeled and labeled compounds should be compared. The fragmentation pattern will be similar, with a mass shift in the fragments containing the deuterium label. This provides structural confirmation of the metabolite.

Visualizations

Metabolic Pathway of Brivaracetam

Brivaracetam_Metabolism BRV Brivaracetam HM Hydroxy Metabolite BRV->HM CYP2C19 (Hydroxylation) AM Acid Metabolite BRV->AM Amidase (Hydrolysis) HAM Hydroxyacid Metabolite HM->HAM Amidase (Hydrolysis) AM->HAM CYP2C9 (Hydroxylation)

Caption: Major metabolic pathways of Brivaracetam.

Experimental Workflow for Metabolite Identification

Metabolite_ID_Workflow cluster_prep Sample Preparation & Incubation cluster_analysis LC-MS/MS Analysis & Data Processing prep1 Prepare 1:1 Mixture: Brivaracetam & Brivaracetam-d7 prep2 Incubate with Human Liver Microsomes & NADPH prep1->prep2 prep3 Quench Reaction (Ice-cold Acetonitrile) prep2->prep3 prep4 Protein Precipitation (Centrifugation) prep3->prep4 prep5 Dry & Reconstitute Supernatant prep4->prep5 analysis1 UHPLC Separation prep5->analysis1 Inject Sample analysis2 Full Scan HR-MS & dd-MS/MS analysis1->analysis2 analysis3 Data Processing: Search for Isotope Pairs (Δm/z = 7.0439) analysis2->analysis3 analysis4 Structural Elucidation (MS/MS Fragmentation) analysis3->analysis4 report Metabolite Identification Report analysis4->report Generate Report Data_Interpretation start Acquire Full Scan LC-MS Data q1 Co-eluting peaks with Δm/z = 7.0439 Da? start->q1 yes Putative Metabolite Identified q1->yes Yes no Not a Metabolite of Interest q1->no No msms Acquire & Analyze MS/MS Spectra yes->msms q2 Logical Fragmentation & Mass Shifts? msms->q2 confirm Structure Confirmed q2->confirm Yes unconfirm Structure Not Confirmed q2->unconfirm No

References

Application Notes: (4S)-Brivaracetam-d7 for the Bioanalysis of Brivaracetam in Epilepsy Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brivaracetam is a second-generation anti-epileptic drug (AED) used as an adjunctive therapy for partial-onset seizures.[1][2] Its primary mechanism of action involves high-affinity, selective binding to the synaptic vesicle protein 2A (SV2A), a key protein in the regulation of neurotransmitter release.[3][4] Accurate quantification of Brivaracetam in biological matrices is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and preclinical research to understand its efficacy and safety profile. (4S)-Brivaracetam-d7 is a stable, isotopically labeled version of Brivaracetam, making it the ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5]

Principle of Method

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS assays.[5] This internal standard is chemically identical to the analyte (Brivaracetam) but has a higher mass due to the deuterium atoms. It is added at a known concentration to all samples and standards at the beginning of the sample preparation process. Because it behaves identically to the analyte during extraction, chromatography, and ionization, it effectively normalizes for variations in sample recovery and matrix-induced ion suppression or enhancement. This ensures the highest possible accuracy and precision in the final concentration measurement.

Visualized Mechanisms and Workflows

Brivaracetam_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal vesicle Synaptic Vesicle membrane_dock vesicle->membrane_dock sv2a SV2A Protein sv2a->vesicle located on brivaracetam Brivaracetam brivaracetam->sv2a High-Affinity Binding neurotransmitter neurotransmitter_release Reduced Neurotransmitter Release membrane_dock->neurotransmitter_release Modulates Release receptors Postsynaptic Receptors neurotransmitter_release->receptors Lower Activation

Caption: Brivaracetam binds to SV2A on synaptic vesicles, modulating neurotransmitter release.

Bioanalytical_Workflow start Biological Sample (e.g., 100 µL Plasma) add_is Add this compound (IS) at known concentration start->add_is prepare Sample Preparation (Protein Precipitation with Acetonitrile) add_is->prepare centrifuge Vortex & Centrifuge (e.g., 4000 rpm for 5 min) prepare->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject acquire Data Acquisition (MRM Mode) inject->acquire integrate Peak Integration (Analyte & IS) acquire->integrate calculate Calculate Concentration (Ratio of Analyte/IS vs. Calibration Curve) integrate->calculate end Final Result calculate->end

Caption: Workflow for quantifying Brivaracetam using this compound as an internal standard.

Experimental Protocols

Protocol 1: Plasma Sample Preparation via Protein Precipitation

This protocol is adapted from a simplified method for therapeutic drug monitoring and is suitable for high-throughput analysis.[1][6]

  • Aliquot Samples : Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample. Aliquot 100 µL of human plasma into the corresponding tubes.

  • Add Internal Standard : Add 50 µL of the this compound working solution (e.g., 200 ng/mL in 50:50 methanol:water) to every tube.

  • Precipitate Proteins : Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex : Cap the tubes and vortex vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge : Centrifuge the samples at a high speed (e.g., 4000 rpm) for 5 minutes at 4°C to pellet the precipitated proteins.[5]

  • Transfer Supernatant : Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

  • Inject : Inject the sample onto the LC-MS/MS system.

Protocol 2: UHPLC-MS/MS Analysis

This protocol outlines typical parameters for the quantification of Brivaracetam. Parameters should be optimized for the specific instrumentation used.

  • Chromatographic Separation :

    • UHPLC System : An ultra-high-pressure liquid chromatography system.

    • Column : Synergi Fusion or equivalent C18 column.[1]

    • Mobile Phase A : 0.1% Formic Acid in Water.[1][7]

    • Mobile Phase B : Acetonitrile.[1][7]

    • Flow Rate : 0.3 - 1.0 mL/min.[1][7]

    • Gradient : Utilize a binary gradient to separate Brivaracetam from endogenous matrix components.

    • Injection Volume : 5 µL.

  • Mass Spectrometric Detection :

    • Mass Spectrometer : A triple quadrupole mass spectrometer.

    • Ionization Source : Electrospray Ionization (ESI), positive mode.

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • Brivaracetam : Precursor ion (m/z) 213.1 → Product ion (m/z) 168.1.[7]

      • This compound : Precursor ion (m/z) 220.0 → Product ion (m/z) 175.1.[7]

    • Dwell Time : Set appropriate dwell times for each transition (e.g., 100-200 ms).

  • Data Analysis :

    • Integrate the chromatographic peaks for both Brivaracetam and this compound.

    • Calculate the peak area ratio (Brivaracetam / Brivaracetam-d7).

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Brivaracetam in unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The use of this compound as an internal standard allows for the development of robust and reliable bioanalytical methods. The tables below summarize typical parameters and validation results from published studies.

Table 1: Representative LC-MS/MS Method Parameters

Parameter Setting Reference
Chromatography
Column Synergi Fusion or Unisol C18 [1][7]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile [1][7]
Flow Rate 0.3 mL/min [1]
Run Time ~2.2 min [7]
Mass Spectrometry
Ionization Mode ESI Positive [7]
Brivaracetam MRM m/z 213.1 → 168.1 [7]

| Brivaracetam-d7 MRM | m/z 220.0 → 175.1 |[7] |

Table 2: Summary of Bioanalytical Method Validation Results

Validation Parameter Result Reference
Linearity Range 0.10 - 10 µg/mL [1][6]
20 - 4000 ng/mL [5][7]
Lower Limit of Quantitation (LLOQ) 0.10 µg/mL [1][6]
Mean Recovery ~95% [1][6]
Intra- & Inter-Assay Precision < 15% [1][6][7]
Intra- & Inter-Assay Accuracy < 15% [1][6][7]

| Matrix Effect | No significant effect observed |[5][7] |

This compound is an essential tool for researchers in the field of epilepsy, enabling the development of highly accurate, precise, and robust LC-MS/MS methods for the quantification of Brivaracetam. Its use as an internal standard effectively corrects for analytical variability, ensuring reliable data for pharmacokinetic assessments, therapeutic drug monitoring, and other critical research applications. The protocols and data presented here provide a comprehensive guide for the implementation of this methodology in a laboratory setting.

References

Application Note: Quantification of (4S)-Brivaracetam-d7 in Pediatric and Adult Patient Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of Brivaracetam, using (4S)-Brivaracetam-d7 as an internal standard (IS), in plasma samples from both pediatric and adult patients. The methodology is based on a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method, suitable for therapeutic drug monitoring and pharmacokinetic studies. Comparative pharmacokinetic data between pediatric and adult populations are presented to guide researchers in interpreting results from different age groups.

Introduction

Brivaracetam is an anti-epileptic drug used as an adjunctive therapy for partial-onset seizures. Due to inter-individual variability and potential drug interactions, therapeutic drug monitoring and pharmacokinetic analysis are valuable tools in clinical research. The use of a stable isotope-labeled internal standard, this compound, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing. This document outlines a robust analytical method and provides key pharmacokinetic parameters to consider when analyzing samples from pediatric and adult populations.

Quantitative Data Summary

A population pharmacokinetic analysis, utilizing sparse plasma concentration data from 255 adult and pediatric patients, has shown that a weight-based dosing regimen is necessary to achieve similar brivaracetam exposures in pediatric patients (1 month to less than 16 years of age) as observed in adults.[1] The estimated plasma clearance varies with body weight in the pediatric population.

Table 1: Comparison of Brivaracetam Plasma Clearance in Pediatric and Adult Patients

Patient GroupBody WeightEstimated Plasma Clearance (L/h)
Pediatric11 kg1.09
Pediatric20 kg1.81
Pediatric50 kg3.11
Adult70 kg3.58

Data sourced from population pharmacokinetic analysis.[1]

The terminal plasma half-life of brivaracetam is approximately 9 hours in adults.[1] While specific comparative half-life data for pediatric patients is not detailed in a comparative table, the overall pharmacokinetic profile suggests differences primarily driven by clearance rates related to body weight.

Experimental Protocol: UHPLC-MS/MS Analysis

This protocol is adapted from validated methods for the determination of brivaracetam in human plasma.[1]

1. Materials and Reagents

  • Brivaracetam analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

2. Sample Preparation

A simple protein precipitation method is employed for sample preparation:

  • Thaw plasma samples to room temperature and vortex to ensure homogeneity.

  • To a clean microcentrifuge tube, add 100 µL of plasma sample.

  • Add the internal standard solution (this compound) in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.

3. UHPLC Conditions

  • Column: Suitable C18 column (e.g., Synergi Fusion)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A binary gradient suitable to achieve separation.

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Brivaracetam: Monitor appropriate precursor and product ions.

    • This compound: Monitor appropriate precursor and product ions.

  • Note: Specific ion transitions and collision energies should be optimized for the instrument in use.

5. Calibration and Quality Control

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of brivaracetam.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples.

  • The concentration of brivaracetam in the patient samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Diagrams

experimental_workflow sample Patient Plasma Sample (Pediatric or Adult) is_addition Addition of This compound (IS) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant analysis UHPLC-MS/MS Analysis supernatant->analysis data Data Processing (Peak Area Ratio vs. Concentration) analysis->data result Quantitative Result data->result

Caption: Experimental workflow for the quantification of brivaracetam.

Caption: Dosing considerations for achieving equivalent brivaracetam exposure.

Conclusion

The described UHPLC-MS/MS method using this compound as an internal standard provides a reliable and accurate means for quantifying brivaracetam in both pediatric and adult plasma samples. The provided pharmacokinetic data highlights the importance of considering patient age and body weight, particularly in the pediatric population, when designing studies and interpreting results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with brivaracetam.

References

Troubleshooting & Optimization

(4S)-Brivaracetam-d7 matrix effects in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (4S)-Brivaracetam-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound used in LC-MS/MS bioanalysis?

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for quantitative LC-MS/MS assays.[1] It is chemically identical to the analyte (Brivaracetam) but has a different mass due to the deuterium atoms. Because it co-elutes with the analyte, it is expected to experience the same effects from the sample matrix, including ion suppression or enhancement.[1] This co-elution allows it to normalize variations during sample preparation and analysis, thereby improving the accuracy and precision of quantification.[1]

Q2: What are matrix effects in the context of LC-MS/MS?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1] Matrix effects are a significant source of imprecision in quantitative analyses.

Q3: Does using this compound guarantee complete correction for matrix effects?

While this compound is designed to compensate for matrix effects, it may not always be a perfect correction.[2] A phenomenon known as "differential matrix effects" can occur where the analyte and the internal standard are affected differently by the matrix.[2] This can be caused by a slight chromatographic separation between the deuterated standard and the native analyte (a deuterium isotope effect), exposing them to different matrix components as they elute.[2] Therefore, a thorough evaluation of matrix effects is always a critical component of method validation.

Q4: Several published methods for Brivaracetam claim "no matrix effect was observed." What does this typically mean?

In the context of validated bioanalytical methods, this statement usually implies that during method validation, the calculated matrix effect was within the acceptable limits set by regulatory guidelines (e.g., within ±15%). For example, studies developing UHPLC-MS/MS methods for Brivaracetam using Brivaracetam-d7 as an internal standard have reported no significant matrix effect after validation.[3][4] This is determined by comparing the response of the analyte in extracted blank matrix samples to its response in a neat solution. The use of Brivaracetam-d7 helps normalize any observed variability.[3][4]

Troubleshooting Guides

Issue 1: High variability in the this compound (Internal Standard) peak area across a single analytical run.

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Review the sample preparation workflow (e.g., protein precipitation, liquid-liquid extraction) for consistency. Ensure accurate and precise pipetting of the internal standard spiking solution into all samples.
Variable Matrix Effects The variability of biological matrices like plasma can dramatically affect the LC-MS/MS response.[1] Different lots of plasma or individual patient samples can exhibit different degrees of ion suppression. Evaluate matrix effects from multiple sources (at least 6 different lots).
LC System Instability Check for pressure fluctuations in the LC system, which could indicate a leak or pump malfunction. Ensure the mobile phase composition is consistent and properly degassed.
Ion Source Contamination A dirty ion source can lead to erratic ionization and signal instability. Clean the ion source according to the manufacturer's recommendations.

Issue 2: Poor accuracy or precision in Quality Control (QC) samples despite using a deuterated internal standard.

Potential Cause Troubleshooting Step
Differential Matrix Effects A slight retention time shift between Brivaracetam and Brivaracetam-d7 (deuterium isotope effect) can cause them to be affected differently by a highly suppressive matrix.[2] Optimize chromatography to minimize this separation or to shift elution away from highly suppressing regions.
Internal Standard Crosstalk Verify that the MRM transition for the analyte is not detecting any signal from the internal standard, and vice versa. This can be checked by injecting a high concentration of each compound separately.
Suboptimal Ion Source Parameters Ion source settings can influence susceptibility to matrix effects. Re-optimize parameters like spray voltage, gas flows (nebulizer, heater), and source temperature to ensure robust ionization.
Improper Internal Standard Concentration Ensure the concentration of the internal standard is appropriate. If the IS signal is too high, detector saturation can occur; if too low, its signal-to-noise ratio may be poor.

Experimental Protocols & Data Presentation

Protocol: Quantitative Assessment of Matrix Effects

This protocol describes a standard method to quantify matrix effects as part of a method validation.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (Brivaracetam) and internal standard (Brivaracetam-d7) into the mobile phase or a reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final extraction step, spike the extracts with the analyte and internal standard to the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with the analyte and internal standard at the same concentrations before initiating the extraction process. (This set is used for recovery calculation).

  • Analyze Samples: Inject all samples onto the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (Analyte): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Matrix Factor (IS): MF_IS = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

    • IS-Normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

  • Assess Results: The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should not exceed 15%.

Data Presentation: Matrix Effect Evaluation Summary
Matrix LotAnalyte Peak Area (Set B)IS Peak Area (Set B)Analyte/IS Ratio (Set B)IS-Normalized Matrix Factor
Lot 11,850,0002,980,0000.6211.03
Lot 21,790,0002,995,0000.5980.99
Lot 31,910,0003,050,0000.6261.04
Lot 41,750,0002,890,0000.6061.01
Lot 51,880,0003,100,0000.6071.01
Lot 61,820,0002,950,0000.6171.02
Mean ---1.02
%CV ---1.8%
Note: Data is hypothetical and for illustrative purposes. The average Analyte/IS Ratio from Set A was 0.602.
Protocol: Example UHPLC-MS/MS Method for Brivaracetam

This protocol is a synthesized example based on published methods.[3][4][5]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add the internal standard (Brivaracetam-d7).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant and inject a small volume (e.g., 5 µL) into the UHPLC-MS/MS system.

  • LC Parameters:

    • Column: C18 column (e.g., Synergi Fusion, 100 x 4.6 mm, 5µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic or a simple binary gradient.

    • Flow Rate: 0.3 - 1.0 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Brivaracetam: m/z 213.1 → 168.1[3][4]

      • Brivaracetam-d7: m/z 220.0 → 175.1[3][4]

    • Ion Source Settings: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity and stability.

Visualizations

Matrix_Effect_Troubleshooting_Workflow start Start: Inconsistent IS Response or Poor Accuracy/Precision check_prep Verify Sample Preparation Consistency start->check_prep check_lc Evaluate LC System Stability (Pressure, Flow) start->check_lc check_ms Inspect & Clean Ion Source start->check_ms eval_matrix Assess Matrix Effects (Multiple Lots) check_prep->eval_matrix If prep is consistent check_lc->eval_matrix If LC is stable check_ms->eval_matrix If source is clean chrom_opt Optimize Chromatography (Separate from Suppression Zone) eval_matrix->chrom_opt If matrix effect is significant end_resolved Issue Resolved eval_matrix->end_resolved If matrix effect is within limits source_opt Optimize Ion Source Parameters chrom_opt->source_opt end_unresolved Consult Instrument Specialist chrom_opt->end_unresolved If unresolved source_opt->end_resolved

Caption: Troubleshooting workflow for matrix effect issues.

Bioanalytical_Workflow sample 1. Plasma Sample (Calibrator, QC, or Unknown) spike 2. Spike with This compound (IS) sample->spike precip 3. Protein Precipitation (e.g., Acetonitrile) spike->precip centrifuge 4. Centrifugation precip->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant inject 6. Inject into UHPLC-MS/MS System supernatant->inject data 7. Data Acquisition & Processing inject->data

Caption: General bioanalytical workflow for Brivaracetam.

References

(4S)-Brivaracetam-d7 ion suppression/enhancement in different matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (4S)-Brivaracetam-d7 in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in bioanalysis?

A1: this compound is a stable isotope-labeled internal standard for Brivaracetam, an antiepileptic drug. In quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is added to samples at a known concentration to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement of Brivaracetam.

Q2: What are ion suppression and enhancement, and how do they affect my results?

A2: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] Ion enhancement is the opposite effect, where the signal is artificially increased. Both phenomena can lead to inaccurate quantification of the analyte.

Q3: How can I minimize matrix effects for this compound?

A3: To minimize matrix effects, consider the following:

  • Effective Sample Preparation: Employ a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. For Brivaracetam analysis, both protein precipitation and LLE have been shown to be effective.

  • Chromatographic Separation: Optimize your chromatographic method to separate Brivaracetam and its internal standard from matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering components, but this may also decrease the sensitivity of the assay.

Q4: Are there any known stability issues with this compound?

A4: Brivaracetam has been found to be relatively stable under photolytic stress conditions. However, it can degrade under acidic, alkaline, oxidative, and thermal stress.[2] It is crucial to handle and store both the analyte and the internal standard under appropriate conditions to ensure their stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: High Variability in this compound Signal
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Review your sample preparation protocol for consistency. Ensure accurate and precise pipetting of the internal standard and other reagents.
Matrix Effects Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Adjust your chromatography to move the elution of this compound away from these regions.
Instrument Instability Check the stability of the mass spectrometer by infusing a standard solution of this compound directly into the source. If the signal is unstable, the instrument may require cleaning or maintenance.
Issue 2: Poor Peak Shape for this compound
Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent to remove any contaminants. If the problem persists, replace the column.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for Brivaracetam and that the organic content is optimized for good peak shape. A common mobile phase for Brivaracetam analysis includes 0.1% formic acid in water and acetonitrile.[3]
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.
Issue 3: Unexpected Ion Suppression or Enhancement
Possible Cause Troubleshooting Step
Co-eluting Matrix Components Improve chromatographic separation by modifying the gradient, flow rate, or column chemistry.
Sample Preparation Inefficiency Evaluate different sample preparation techniques (e.g., protein precipitation vs. LLE vs. SPE) to determine which provides the cleanest extract.
Changes in Sample Matrix If analyzing samples from different patient populations or using different collection tubes, the matrix composition may vary. Re-evaluate matrix effects for each new matrix type.

Quantitative Data on Matrix Effects

While many studies state that "no significant matrix effect was observed" for Brivaracetam and this compound, the following table summarizes typical acceptance criteria for matrix effect in bioanalytical method validation. The matrix effect is generally assessed by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.

Matrix Analyte/Internal Standard Typical Acceptance Criteria for Matrix Effect (%) Reference
Human PlasmaBrivaracetam & this compound85.0 - 115.0[3][4]
Human UrineNot specified in search results85.0 - 115.0 (General Guideline)
Human SerumNot specified in search results85.0 - 115.0 (General Guideline)

Note: The acceptance criteria are based on regulatory guidelines for bioanalytical method validation.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This method is simpler and faster but may result in a less clean sample compared to LLE or SPE.

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract than PPT.

  • To 50 µL of plasma sample, add 10 µL of this compound internal standard solution.

  • Add 500 µL of ethyl acetate as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical parameters for the analysis of Brivaracetam and this compound.

Parameter Value
LC Column C18 column (e.g., Unisol C18, 4.6 x 100 mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 1.0 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Brivaracetam) m/z 213.1 → 168.1
MRM Transition (this compound) m/z 220.0 → 175.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle_path Sample Preparation cluster_ppt_path Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Add this compound Internal Standard sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant/ Organic Layer centrifuge->supernatant evap_recon Evaporation & Reconstitution supernatant->evap_recon LLE/SPE Path injection Injection into LC-MS/MS supernatant->injection PPT Path evap_recon->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection Tandem Mass Spectrometry (MS/MS) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Brivaracetam calibration->quantification

Caption: Experimental workflow for the bioanalysis of Brivaracetam.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent This compound Signal check_prep Review Sample Preparation Protocol start->check_prep check_instrument Check Instrument Performance start->check_instrument check_matrix Investigate Matrix Effects start->check_matrix improve_prep Refine Sample Preparation Technique check_prep->improve_prep maintain_instrument Clean/Maintain MS Source check_instrument->maintain_instrument optimize_chroma Optimize Chromatography check_matrix->optimize_chroma change_extraction Change Extraction Method check_matrix->change_extraction end Consistent Signal improve_prep->end Resolved maintain_instrument->end Resolved optimize_chroma->end Resolved change_extraction->end Resolved

References

(4S)-Brivaracetam-d7 stability in processed and unprocessed samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4S)-Brivaracetam-d7 in processed and unprocessed biological samples. This resource is intended for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments involving this compound.

Q1: My this compound internal standard response is variable or decreasing in unprocessed samples (whole blood/plasma) stored at room temperature. What could be the cause?

A1: Variability or degradation of this compound at room temperature in unprocessed biological samples can be attributed to several factors:

  • Enzymatic Degradation: Biological matrices like whole blood and plasma contain enzymes that can metabolize the analyte. Although deuteration can slow down metabolism, it may not completely prevent it.

  • pH Instability: The pH of the biological sample can influence the stability of the compound.

  • Adsorption: The compound may adsorb to the surface of storage containers.

Troubleshooting Steps:

  • Minimize Benchtop Time: Process samples as quickly as possible after collection. Keep them on ice or at 4°C during handling.

  • Use Enzyme Inhibitors: If enzymatic degradation is suspected, consider adding appropriate enzyme inhibitors to the collection tubes (e.g., fluoride for esterases).

  • Control pH: Ensure the pH of the sample is maintained within a stable range for Brivaracetam.

  • Container Material: Use low-adsorption tubes (e.g., polypropylene) for sample collection and storage.

  • Reference Stability Data: Studies on the non-deuterated Brivaracetam have shown it to be stable in whole blood at room temperature for at least 2 hours.[1] Significant degradation in shorter time frames may indicate a problem with the experimental conditions.

Q2: I'm observing a loss of this compound during the freeze-thaw process. Why is this happening and how can I prevent it?

A2: Repeated freeze-thaw cycles can lead to the degradation of analytes in plasma. This can be due to changes in pH, concentration of solutes in the unfrozen water fraction, and physical stress on the molecule.

Troubleshooting Steps:

  • Aliquot Samples: Upon first thawing, aliquot the samples into smaller, single-use volumes to avoid multiple freeze-thaw cycles for the same replicate.

  • Controlled Freezing and Thawing: Flash freeze samples in an appropriate cooling bath (e.g., dry ice/isopropanol) and thaw them quickly in a water bath at a controlled temperature.

  • Review Stability Data: The stability of Brivaracetam in human plasma has been evaluated and found to be stable for at least three freeze-thaw cycles.[2] If you are seeing degradation after only one or two cycles, it may point to an issue with your sample matrix or handling procedure.

Q3: My this compound response is decreasing in processed samples left in the autosampler. What is the likely cause?

A3: The stability of an analyte in the final processed extract (post-protein precipitation or liquid-liquid extraction) is crucial for reliable quantification, especially for long analytical runs. Degradation in the autosampler can be due to:

  • Solvent Effects: The composition of the reconstitution solvent can affect the stability of the analyte.

  • Temperature: Elevated autosampler temperatures can accelerate degradation.

  • Light Exposure: Some compounds are light-sensitive.

  • Adsorption: The analyte may adsorb to the autosampler vials or caps.

Troubleshooting Steps:

  • Reconstitution Solvent: Ensure the pH and composition of your reconstitution solvent are optimal for the stability of Brivaracetam.

  • Autosampler Temperature: Set the autosampler temperature to a lower value (e.g., 4°C) if not already done.

  • Light Protection: Use amber vials or protect the autosampler from direct light.

  • Vial Material: Use appropriate low-adsorption vials.

  • Stability Assessment: Perform a post-preparative stability assessment by re-injecting a set of processed samples after they have been in the autosampler for a duration equivalent to a typical analytical run. One study has shown Brivaracetam to be stable in the processed sample for at least 30 hours.[1]

Q4: Could the deuterium label on this compound be unstable?

A4: While generally stable, deuterium labels can sometimes undergo back-exchange with protons from the surrounding solvent, especially under certain pH conditions or in the presence of certain catalysts. The d7 label on Brivaracetam is on the propyl group, which is generally a stable position for deuteration. However, if you have ruled out other causes of instability, this is a possibility to consider.

Troubleshooting Steps:

  • Mass Spectrometry Check: Monitor the mass chromatogram for the non-deuterated Brivaracetam in your this compound standard solution and samples. An increase in the non-deuterated analyte signal over time could indicate back-exchange.

  • pH Control: Maintain a neutral or slightly acidic pH during sample processing and in the final extract, as extreme pH values can sometimes promote H/D exchange.

Quantitative Stability Data

The following tables summarize the stability of Brivaracetam and its deuterated internal standard under various conditions as reported in published literature. While the stability of Brivaracetam is a strong indicator for its deuterated analog, it is recommended to perform an independent stability assessment for this compound in your specific matrix and conditions.

Table 1: Stability of Brivaracetam in Unprocessed Human Plasma

Stability TestMatrixConcentration LevelsDurationTemperatureMean % StabilityReference
Freeze-ThawHuman PlasmaLQC (2 µg/ml), HQC (6 µg/ml)3 Cycles-20°C94.43% - 95.48%[2]
Short-Term (Bench-Top)Human PlasmaLQC (2 µg/ml), HQC (6 µg/ml)4 hoursRoom Temperature95.07% - 96.66%[2]
Long-TermHuman PlasmaLQC (2 µg/ml), HQC (6 µg/ml)7 days-20°C97.45% - 98.42%[2]

LQC: Low-Quality Control, HQC: High-Quality Control

Table 2: Stability of Brivaracetam and this compound in Stock Solutions and Whole Blood

AnalyteStability TestMatrix/SolventDurationTemperature% Stability (% CV)Reference
BrivaracetamStock SolutionNot Specified35 days-10°C98.96% (2.38-4.18%)[1]
Brivaracetam-d7Stock SolutionNot Specified35 days-10°C102.81% (1.36-2.20%)[1]
BrivaracetamWhole BloodHuman Whole Blood2 hoursRoom Temperature99.16% - 104.19%[1]

% CV: Percent Coefficient of Variation

Experimental Protocols

A detailed methodology for assessing analyte stability in biological matrices is provided below. This protocol is based on general bioanalytical method validation guidelines.

Protocol: Analyte Stability Assessment in Plasma

  • Objective: To determine the stability of the analyte in plasma under different storage and handling conditions.

  • Materials:

    • Blank human plasma

    • Analyte and internal standard stock solutions

    • Calibrated pipettes and appropriate tips

    • Polypropylene tubes

    • Freezer (-20°C or -80°C)

    • Water bath

    • LC-MS/MS system

  • Procedure:

    • Preparation of Quality Control (QC) Samples: Spike blank plasma with the analyte at low and high concentration levels (LQC and HQC).

    • Freeze-Thaw Stability:

      • Analyze one set of freshly prepared LQC and HQC samples (baseline).

      • Subject another set of LQC and HQC samples to three freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature for at least 12 hours and then thawing them unassisted at room temperature.

      • After the third cycle, process and analyze the samples.

    • Short-Term (Bench-Top) Stability:

      • Analyze one set of freshly prepared LQC and HQC samples (baseline).

      • Leave another set of LQC and HQC samples at room temperature for a specified period (e.g., 4, 6, or 24 hours).

      • After the specified duration, process and analyze the samples.

    • Long-Term Stability:

      • Analyze one set of freshly prepared LQC and HQC samples (baseline).

      • Store another set of LQC and HQC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

      • After a specified period (e.g., 7, 30, 90 days), thaw, process, and analyze the samples.

    • Post-Preparative (Autosampler) Stability:

      • Process a set of LQC and HQC samples.

      • Analyze the processed samples immediately (baseline).

      • Keep the remaining processed samples in the autosampler at a controlled temperature for a specified duration (e.g., 24, 48 hours).

      • Re-inject and analyze the samples.

  • Data Analysis:

    • Calculate the mean concentration and percent deviation from the nominal concentration for each stability condition.

    • The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the baseline samples.

Visualizations

Experimental Workflow for Stability Testing

G cluster_preparation Sample Preparation cluster_analysis Analysis start Start: Blank Plasma spike Spike with this compound (LQC & HQC) start->spike ft Freeze-Thaw (3 cycles, -20°C) spike->ft bt Bench-Top (4h, Room Temp) spike->bt lt Long-Term (7 days, -20°C) spike->lt pp Post-Preparative (Autosampler) spike->pp process Sample Processing (e.g., Protein Precipitation) ft->process bt->process lt->process lcms LC-MS/MS Analysis pp->lcms process->lcms data Data Comparison (% Stability) lcms->data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for Internal Standard Instability

G cluster_unprocessed Unprocessed Samples cluster_processed Processed Samples start Issue: this compound Response is Variable/Decreasing q1 Check Benchtop Time and Temperature start->q1 q4 Check Autosampler Temperature start->q4 a1 Minimize time, use ice q1->a1 Long/High q2 Suspect Enzymatic Degradation? q1->q2 Short/Low a2 Add enzyme inhibitors q2->a2 Yes q3 Check Sample pH q2->q3 No a3 Ensure pH is stable q3->a3 Unstable a4 Set to 4°C q4->a4 High q5 Check Reconstitution Solvent q4->q5 Low a5 Optimize for stability q5->a5 Suboptimal q6 Potential H/D Back-Exchange? q5->q6 Optimal a6 Monitor non-deuterated analyte signal q6->a6 Yes

References

(4S)-Brivaracetam-d7 minimizing isotopic exchange during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic exchange of (4S)-Brivaracetam-d7 during sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound as an internal standard in analytical methods, particularly focusing on the potential for isotopic exchange.

Issue 1: Inconsistent or Decreasing Response of this compound in LC-MS/MS Analysis

Symptoms:

  • Gradual or sudden decrease in the peak area or height of this compound over a batch of samples.

  • Poor reproducibility of the internal standard signal.

  • Inaccurate and imprecise quantification of Brivaracetam.

Potential Cause: Isotopic exchange, where deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding solvent or matrix. This leads to a decrease in the signal at the expected mass-to-charge ratio (m/z) of the deuterated standard and a potential increase in the signal at the m/z of the unlabeled Brivaracetam.

Troubleshooting Workflow:

A Inconsistent this compound Response B Evaluate Sample Preparation Conditions A->B C Check pH of Solvents and Samples B->C pH extremes? D Review Sample Processing Temperature B->D High temperatures? E Assess Solvent Composition B->E Protic solvents? F Optimize and Validate Method C->F D->F E->F G Consistent IS Response F->G A IS Signal in Analyte Channel B Investigate Source of Interference A->B C Analyze IS-only Sample B->C Confirm IS contribution D Review MS Source Conditions C->D If signal present E Re-evaluate Sample Prep Protocol C->E If signal present F Implement Corrective Actions D->F E->F G Clean Signal Separation F->G

(4S)-Brivaracetam-d7 optimizing MS/MS transition parameters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing MS/MS transition parameters for (4S)-Brivaracetam-d7.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MS/MS transition parameters for this compound?

A1: For quantitative analysis using tandem mass spectrometry, specific precursor and product ion pairs, along with optimized instrument settings, are crucial. The table below summarizes the commonly used transition parameters for this compound in positive ion mode.

Q2: Why is it important to optimize MS/MS parameters for this compound?

A2: Optimizing MS/MS parameters, such as collision energy (CE) and declustering potential (DP), is essential for achieving maximum sensitivity and specificity in your analytical method. Using generic or non-optimized parameters can lead to poor signal intensity, inaccurate quantification, and potential interferences, compromising the quality of your results.

Q3: Can I use the same MS/MS parameters for this compound as for the non-deuterated Brivaracetam?

A3: While the fragmentation pattern will be similar, it is not recommended to use identical parameters without optimization. The deuterated analog will have a different precursor ion mass. While the collision energy and declustering potential might be similar, they should be individually optimized for this compound to ensure the best performance as an internal standard.

Q4: I am observing a poor signal for this compound. What are the possible causes?

A4: Poor signal intensity can stem from several factors. Refer to the Troubleshooting Guide below for a systematic approach to diagnosing the issue. Common causes include incorrect MS/MS parameters, issues with the LC-MS system, or problems with sample preparation.

Quantitative Data Summary

The following table outlines the recommended MS/MS transition parameters for this compound and its non-deuterated counterpart, Brivaracetam, for use in positive ion electrospray ionization (ESI+) mode.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Ionization Mode
This compound220.0175.1ESI+
Brivaracetam213.1168.1ESI+

Note: These values should be used as a starting point. Optimal declustering potential (DP) and collision energy (CE) should be determined empirically on your specific instrument.

Experimental Protocol: Optimizing MS/MS Transition Parameters

This protocol provides a step-by-step guide for the optimization of MS/MS parameters for this compound.

1. Preparation of Tuning Solution:

  • Prepare a standard solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 100-500 ng/mL.

2. Direct Infusion and Precursor Ion Identification:

  • Infuse the tuning solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire a full scan mass spectrum in positive ion mode to confirm the presence and determine the exact mass of the precursor ion ([M+H]⁺), which is expected to be at m/z 220.0.

3. Product Ion Scan and Selection:

  • Perform a product ion scan by selecting the precursor ion (m/z 220.0) in Q1 and scanning a range of m/z values in Q3.

  • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

  • Identify the most intense and stable product ion for quantification. For this compound, this is typically m/z 175.1.

4. Optimization of Declustering Potential (DP):

  • In Multiple Reaction Monitoring (MRM) mode, set the precursor ion to m/z 220.0 and the product ion to m/z 175.1.

  • While infusing the tuning solution, ramp the declustering potential over a relevant range (e.g., 20-150 V).

  • Plot the signal intensity against the declustering potential and select the voltage that yields the maximum signal intensity.

5. Optimization of Collision Energy (CE):

  • Using the optimized DP, ramp the collision energy (e.g., 5-50 eV).

  • Plot the signal intensity against the collision energy and determine the value that produces the highest signal for the selected product ion.

6. Final Verification:

  • With the optimized DP and CE, acquire data in MRM mode to confirm a stable and intense signal for the m/z 220.0 -> 175.1 transition.

Visualizations

Experimental_Workflow Experimental Workflow for MS/MS Parameter Optimization cluster_prep Preparation cluster_infusion Direct Infusion & Ion Identification cluster_optimization Parameter Optimization cluster_verification Verification prep_solution Prepare Tuning Solution (100-500 ng/mL) infuse Infuse Solution into MS prep_solution->infuse full_scan Acquire Full Scan (Q1) Identify Precursor Ion (m/z 220.0) infuse->full_scan product_scan Perform Product Ion Scan (Q3) Select Product Ion (m/z 175.1) full_scan->product_scan optimize_dp Optimize Declustering Potential (DP) product_scan->optimize_dp optimize_ce Optimize Collision Energy (CE) optimize_dp->optimize_ce verify Verify Final Parameters in MRM Mode optimize_ce->verify

Caption: Workflow for optimizing MS/MS parameters.

Troubleshooting_Guide Troubleshooting Guide for Poor Signal of this compound cluster_ms_check Mass Spectrometer Checks cluster_lc_check Liquid Chromatography Checks cluster_sample_prep_check Sample Preparation Checks start Poor or No Signal for This compound check_tuning Infuse Tuning Solution Is signal present? start->check_tuning check_params Verify MS/MS Parameters (Q1, Q3, DP, CE) check_tuning->check_params Yes check_source Check Ion Source (e.g., spray, temperature) check_tuning->check_source No check_rt Check Retention Time Is it as expected? check_params->check_rt check_peak_shape Assess Peak Shape (e.g., tailing, fronting) check_rt->check_peak_shape Yes check_concentration Verify Concentration of Internal Standard Solution check_rt->check_concentration No check_matrix_effects Investigate Matrix Effects check_peak_shape->check_matrix_effects

Caption: Troubleshooting logic for poor signal intensity.

Technical Support Center: Ensuring Long-Term Method Robustness for (4S)-Brivaracetam-d7 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing (4S)-Brivaracetam-d7 as an internal standard in long-term bioanalytical methods. Our focus is on ensuring the robustness and reliability of your experimental data over time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is the deuterated analog of Brivaracetam, an antiepileptic drug. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Because it is chemically almost identical to the analyte (Brivaracetam), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to more precise and reliable quantification of Brivaracetam in biological matrices.

Q2: What are the key considerations for ensuring the long-term stability of this compound stock and working solutions?

A2: To ensure the long-term stability of your this compound solutions, it is crucial to store them under appropriate conditions. Stock solutions should be stored at -20°C or lower in a non-frost-free freezer to prevent degradation. Working solutions, which are typically at lower concentrations, should also be stored at low temperatures and protected from light. It is recommended to perform periodic stability assessments to confirm the integrity of your solutions over the intended storage duration.

Q3: What is "method robustness" and why is it critical for long-term studies?

A3: Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in its parameters.[1] For long-term studies, robustness is critical because it ensures that the method will consistently produce reliable results over time, even with minor and unavoidable fluctuations in experimental conditions.[1] A robust method minimizes the risk of data variability due to changes in operators, instruments, reagent lots, or minor environmental shifts.

Troubleshooting Guide

Issue 1: Inconsistent Peak Area Response of this compound

Question: We are observing significant variability in the peak area of our internal standard, this compound, across a single analytical run. What could be the cause?

Answer: Variability in the internal standard's peak area can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Sample Preparation Inconsistency:

    • Inaccurate Pipetting: Ensure that the volume of this compound added to each sample is consistent. Use calibrated pipettes and proper pipetting techniques.

    • Variable Extraction Recovery: If you are using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method, inconsistencies in the extraction process can lead to variable recovery of the internal standard. Ensure that all steps of the extraction are performed uniformly across all samples.

  • Instrumental Issues:

    • Injector Performance: A malfunctioning autosampler can lead to inconsistent injection volumes. Check the injector for any leaks or blockages.

    • Ion Source Contamination: Contamination in the mass spectrometer's ion source can lead to ion suppression, causing a decrease in signal intensity. Regularly clean the ion source as part of your instrument maintenance routine.

  • Matrix Effects:

    • Different biological samples can have varying compositions, leading to differential matrix effects that can suppress or enhance the ionization of the internal standard. While a deuterated internal standard is designed to minimize these effects, significant variations in the matrix can still have an impact.

Issue 2: Chromatographic Peak Tailing or Splitting for Brivaracetam and this compound

Question: We are observing poor peak shapes (tailing or splitting) for both Brivaracetam and this compound. What are the likely causes and solutions?

Answer: Poor peak shape is often indicative of a problem with the chromatographic separation. Consider the following:

  • Column Degradation: Over time, the stationary phase of the analytical column can degrade, leading to a loss of performance. Try replacing the column with a new one of the same type.

  • Mobile Phase Issues:

    • Incorrect pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Ensure that the pH of your mobile phase is correctly prepared and stable.

    • Contamination: Contaminants in the mobile phase or from the sample can accumulate on the column and affect peak shape. Use high-purity solvents and consider using a guard column to protect your analytical column.

  • Sample Solvent Mismatch: If the solvent in which your sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion. If possible, dissolve your sample in a solvent that is similar in composition to the initial mobile phase.

Issue 3: Isotopic Exchange of Deuterium Atoms

Question: We are concerned about the potential for deuterium atoms on this compound to exchange with protons from the solvent, which would compromise its use as an internal standard. How can we mitigate this risk?

Answer: Isotopic exchange is a valid concern, particularly for deuterated compounds. Here are some key points to consider:

  • Position of Deuterium Labels: The stability of the deuterium labels depends on their position within the molecule. Labels on heteroatoms (like oxygen or nitrogen) are readily exchangeable. For carbon-bound deuterium, the risk of exchange is lower but can be influenced by the chemical environment.

  • pH and Temperature: Isotopic exchange can be catalyzed by acidic or basic conditions and can be accelerated at higher temperatures. It is important to control the pH and temperature of your samples and solutions to minimize this risk.

  • Monitoring for Isotopic Exchange: You can monitor for isotopic exchange by analyzing a solution of this compound over time and looking for the appearance of peaks corresponding to the loss of deuterium atoms (i.e., M-1, M-2, etc.).

Experimental Protocols

Protocol 1: Robustness Testing of a Bioanalytical Method for Brivaracetam using this compound

This protocol outlines a systematic approach to evaluating the robustness of a bioanalytical method. The goal is to intentionally introduce small variations to the method parameters and assess their impact on the accuracy and precision of the results.

  • Parameter Selection: Identify critical method parameters that are prone to slight variations during routine use. Examples include:

    • Mobile phase composition (e.g., ±2% variation in the organic solvent percentage).

    • pH of the aqueous mobile phase (e.g., ±0.1 pH unit).

    • Column temperature (e.g., ±2°C).

    • Flow rate (e.g., ±5%).

    • Autosampler temperature (e.g., ±2°C).

  • Experimental Design: Prepare a set of quality control (QC) samples at low and high concentrations. For each parameter variation, analyze a set of these QC samples in replicate (e.g., n=3).

  • Data Analysis: Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each set of QC samples under each condition. Compare these results to the results obtained under the nominal (unchanged) method conditions.

  • Acceptance Criteria: The acceptance criteria for a robustness study are often based on the overall performance of the method. A common approach is to ensure that the %CV of the results obtained under the varied conditions does not exceed 15% and that the mean concentration is within ±15% of the nominal value.

Data Presentation: Example Robustness Study Results
ParameterVariationQC LevelMean Concentration (ng/mL)%CV% Bias from Nominal
Nominal Conditions -Low QC10.24.5-
High QC498.53.8-
Mobile Phase Composition +2% OrganicLow QC10.55.1+2.9
High QC505.24.2+1.3
-2% OrganicLow QC9.94.8-2.9
High QC491.84.0-1.3
pH of Aqueous Phase +0.1 unitLow QC10.14.6-1.0
High QC495.33.9-0.6
-0.1 unitLow QC10.34.9+1.0
High QC501.74.1+0.6
Column Temperature +2°CLow QC10.45.0+2.0
High QC502.14.3+0.7
-2°CLow QC10.04.7-2.0
High QC494.93.9-0.7

Visualizations

Brivaracetam Mechanism of Action

Brivaracetam exerts its antiepileptic effects primarily by binding to the synaptic vesicle protein 2A (SV2A).[2][3] SV2A is a transmembrane protein located on synaptic vesicles and is involved in the regulation of neurotransmitter release.[4] While the exact downstream mechanism is still under investigation, it is believed that Brivaracetam's binding to SV2A modulates the exocytosis of neurotransmitter-containing vesicles, which helps to stabilize neuronal activity and prevent the excessive neuronal firing that leads to seizures.[2][3]

Brivaracetam_MoA cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Brivaracetam Brivaracetam SV2A SV2A Brivaracetam->SV2A Binds to Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Exocytosis Neurotransmitter_released Neurotransmitter Release Vesicle->Neurotransmitter_released Release Neurotransmitter CalciumChannel Ca²⁺ Channel Ca Receptor Receptors Neurotransmitter_released->Receptor Binds to Troubleshooting_Workflow Start Inconsistent IS Peak Area Check_Pipetting Verify Pipetting Accuracy and Calibration Start->Check_Pipetting Check_Extraction Review Extraction Procedure Uniformity Check_Pipetting->Check_Extraction If accurate Resolved Issue Resolved Check_Pipetting->Resolved If inaccurate, re-prepare Check_Injector Inspect Autosampler for Leaks/Blockages Check_Extraction->Check_Injector If uniform Check_Extraction->Resolved If non-uniform, standardize Clean_Source Clean Mass Spectrometer Ion Source Check_Injector->Clean_Source If functional Check_Injector->Resolved If faulty, repair Evaluate_Matrix Assess for Differential Matrix Effects Clean_Source->Evaluate_Matrix If clean Clean_Source->Resolved If dirty, re-analyze Evaluate_Matrix->Resolved If consistent

References

Validation & Comparative

A Head-to-Head Battle: (4S)-Brivaracetam-d7 versus Other Internal Standards for Brivaracetam Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to achieving accurate and reliable quantification of analytes. For the antiepileptic drug Brivaracetam, the gold standard for internal standards in mass spectrometry-based assays is its deuterated analogue, (4S)-Brivaracetam-d7. This guide provides a comprehensive comparison of this compound with other potential internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical workflows.

The Superiority of an Isotope-Labeled Internal Standard

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. A stable isotope-labeled (SIL) internal standard, such as this compound, is the closest one can get to a perfect IS. This is because its physicochemical properties are nearly identical to the unlabeled analyte, Brivaracetam. This structural similarity ensures that any variations during the analytical process, such as extraction efficiency, matrix effects, and ionization suppression or enhancement, affect both the analyte and the internal standard to the same degree, leading to a more accurate and precise measurement.

Performance Data: this compound in UHPLC-MS/MS Methods

Recent studies have demonstrated the excellent performance of this compound as an internal standard in validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods for the quantification of Brivaracetam in human plasma.

Table 1: Performance Characteristics of this compound in UHPLC-MS/MS Assays

ParameterMethod 1Method 2
Linearity Range (ng/mL) 10 - 500020 - 4000
Correlation Coefficient (r²) > 0.99≥ 0.99
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Intra-day Accuracy (%Bias) Within ±15%Within ±15%
Inter-day Accuracy (%Bias) Within ±15%Within ±15%
Mean Recovery ~95%Not explicitly stated, but no matrix effect observed

Data compiled from published research.

Alternative Internal Standard: Fluconazole in an HPLC-UV Method

While deuterated standards are preferred for LC-MS/MS, other compounds can be used as internal standards, particularly in methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). One such example is the use of Fluconazole, an antifungal drug, as an internal standard for Brivaracetam quantification.

It is crucial to note that a direct comparison of performance data between a deuterated IS in an LC-MS/MS method and a non-deuterated, structurally unrelated IS in an HPLC-UV method is not a like-for-like comparison due to the fundamental differences in the analytical techniques. LC-MS/MS is inherently more selective and less prone to interferences than HPLC-UV.

Table 2: Performance Characteristics of Fluconazole as an Internal Standard for Brivaracetam in an HPLC-UV Method

ParameterHPLC-UV Method with Fluconazole IS
Linearity Range (µg/mL) 1 - 8
Correlation Coefficient (r²) 0.999
Intra-day Precision (%RSD) 0.53 - 1.21%
Inter-day Precision (%RSD) 0.78 - 1.45%
Accuracy (%Recovery) 98.6 - 101.2%
Mean Recovery of Brivaracetam 65.56%

Data compiled from a published HPLC-UV method.

The lower recovery of Brivaracetam in the HPLC-UV method highlights a potential drawback of using a structurally unrelated internal standard. The extraction efficiency of Fluconazole may not perfectly mirror that of Brivaracetam, potentially leading to less accurate quantification compared to a deuterated standard.

Experimental Protocols

UHPLC-MS/MS Method using this compound

A common workflow for the quantification of Brivaracetam in human plasma using this compound as an internal standard is as follows:

  • Sample Preparation: A simple protein precipitation method is often employed. To a small volume of plasma (e.g., 100 µL), the internal standard solution (this compound) is added, followed by a protein precipitating agent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Chromatographic Separation: The supernatant is injected into a UHPLC system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The concentrations of Brivaracetam and this compound are determined using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.

HPLC-UV Method using Fluconazole

The protocol for the HPLC-UV method involves:

  • Sample Preparation: Similar to the LC-MS/MS method, protein precipitation is used to extract Brivaracetam and the internal standard, Fluconazole, from the plasma matrix.

  • Chromatographic Separation: The supernatant is injected onto an HPLC system with a C18 column. An isocratic mobile phase, for instance, a mixture of phosphate buffer and acetonitrile, is used to separate the compounds.

  • UV Detection: The separated compounds are detected by a UV detector at a specific wavelength (e.g., 270 nm). The peak areas of Brivaracetam and Fluconazole are used for quantification.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for Brivaracetam quantification and the logical relationship in choosing an internal standard.

G cluster_workflow Experimental Workflow for Brivaracetam Quantification plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into UHPLC-MS/MS supernatant->injection data_analysis Data Analysis and Quantification injection->data_analysis

Caption: Brivaracetam quantification workflow with an internal standard.

G cluster_decision Internal Standard Selection Logic start Start: Need for Brivaracetam Quantification decision Ideal Internal Standard? start->decision sil_is Stable Isotope-Labeled (SIL) IS (e.g., this compound) decision->sil_is Yes analog_is Structural Analog (if SIL not available) decision->analog_is No lcmsms LC-MS/MS Analysis sil_is->lcmsms other_is Other Compound (e.g., Fluconazole for HPLC-UV) analog_is->other_is hplcuv HPLC-UV Analysis other_is->hplcuv

Caption: Decision tree for internal standard selection in bioanalysis.

Conclusion

For the bioanalysis of Brivaracetam, this compound stands out as the superior internal standard, especially for highly sensitive and selective LC-MS/MS methods. Its isotopic labeling ensures it accurately tracks the analyte through the entire analytical process, correcting for matrix effects and other sources of variability, which ultimately leads to highly reliable and reproducible data. While other compounds like Fluconazole can be employed as internal standards in alternative methods such as HPLC-UV, they may not offer the same level of accuracy in correcting for analytical variability due to their different chemical properties. Therefore, for robust and high-quality bioanalytical data for Brivaracetam, the use of this compound is strongly recommended.

Navigating Bioanalytical Method Validation: A Comparative Guide for (4S)-Brivaracetam-d7 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of regulatory submission and clinical success. This guide provides a comprehensive comparison of key validation parameters for the quantification of (4S)-Brivaracetam-d7, a deuterated internal standard for the anti-epileptic drug Brivaracetam, in accordance with FDA and EMA guidelines. By presenting experimental data and detailed protocols, this document serves as a practical resource for laboratories undertaking similar bioanalytical challenges.

The validation of bioanalytical methods is a critical process to ensure the reliability, reproducibility, and accuracy of quantitative data for pharmacokinetic (PK), toxicokinetic (TK), bioavailability (BA), and bioequivalence (BE) studies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for this process. In a significant step towards global harmonization, both agencies have adopted the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis guideline. This guide will adhere to the principles outlined in the ICH M10 guideline, providing a framework for the validation of an LC-MS/MS method for this compound.

Key Performance Parameters for Method Validation

A bioanalytical method must be validated to demonstrate its suitability for its intended purpose. The core validation parameters, as mandated by FDA and EMA guidelines, are summarized below. This guide will delve into the experimental protocols and acceptance criteria for each of these parameters in the context of this compound analysis.

Validation ParameterDescriptionAcceptance Criteria (FDA/EMA - ICH M10)
Selectivity and Specificity The ability of the method to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least 6 different sources. Response of interfering peaks should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.
Accuracy and Precision The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).
Calibration Curve and Linearity The relationship between the instrument response and the known concentration of the analyte over a defined range.A calibration curve with a minimum of 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy should be within ±20% of the nominal value, and precision should not exceed 20% CV.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix.The coefficient of variation (%CV) of the matrix factor (response in the presence of matrix / response in the absence of matrix) from at least 6 different lots of matrix should not be greater than 15%.
Recovery The efficiency of the extraction procedure of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Recovery of the analyte and IS should be consistent, precise, and reproducible. While no strict acceptance criteria are defined, it should be optimized for the highest and most reproducible response.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte stability is assessed under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative). The mean concentration at each stability level should be within ±15% of the nominal concentration.

Experimental Protocols

This section details the methodologies for two common sample preparation techniques used in the bioanalysis of Brivaracetam: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Method 1: Protein Precipitation (PPT)
  • Sample Preparation:

    • To 100 µL of human plasma sample, add 300 µL of acetonitrile containing the internal standard, this compound.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • To 100 µL of human plasma sample, add 25 µL of internal standard solution (this compound).

    • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 4,000 rpm for 5 minutes.

    • Freeze the aqueous layer at -20°C and transfer the organic (upper) layer to a new tube.

    • Evaporate the organic layer to dryness under a nitrogen stream at 40°C.

    • Reconstitute the dried extract in 100 µL of mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 UHPLC or equivalent

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • MRM Transitions:

    • Brivaracetam: Q1 213.1 -> Q3 168.1

    • This compound (IS): Q1 220.1 -> Q3 175.1

Comparative Performance Data

The following tables summarize hypothetical validation data for the two extraction methods, demonstrating their performance against FDA/EMA acceptance criteria.

Table 1: Accuracy and Precision
MethodQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
PPT LLOQ11.088.012.5
LQC33.124.09.8
MQC5048.9-2.27.5
HQC150153.62.46.1
LLE LLOQ11.055.010.2
LQC32.95-1.78.1
MQC5051.22.46.3
HQC150147.9-1.45.2
Table 2: Matrix Effect and Recovery
MethodQC LevelMatrix FactorIS Normalized Matrix FactorRecovery (%)
PPT LQC0.920.9891.5
HQC0.890.9693.2
LLE LQC0.981.0185.4
HQC0.960.9987.1
Table 3: Stability
MethodStability TestQC LevelMean Measured Conc. (ng/mL)% Change from Nominal
PPT Freeze-Thaw (3 cycles)LQC2.91-3.0
HQC146.4-2.4
Bench-Top (24h, RT)LQC3.062.0
HQC151.81.2
LLE Freeze-Thaw (3 cycles)LQC2.94-2.0
HQC148.2-1.2
Bench-Top (24h, RT)LQC3.031.0
HQC150.90.6

Visualizing the Workflow and Validation Logic

To further clarify the experimental process and the relationship between validation parameters, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 lle Liquid-Liquid Extraction (MTBE) add_is->lle Method 2 vortex Vortex ppt->vortex lle->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate to Dryness centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition lcms->data validation_logic cluster_core Core Validation Parameters cluster_matrix Matrix-Related Parameters cluster_stability Stability Assessment selectivity Selectivity accuracy_precision Accuracy & Precision selectivity->accuracy_precision validation_report Successful Method Validation accuracy_precision->validation_report Meets Acceptance Criteria calibration Calibration Curve calibration->accuracy_precision lloq LLOQ lloq->accuracy_precision matrix_effect Matrix Effect matrix_effect->accuracy_precision recovery Recovery recovery->accuracy_precision stability Stability stability->accuracy_precision

A Comparative Guide to Bioanalytical Assay Cross-Validation Featuring (4S)-Brivaracetam-d7

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and therapeutic drug monitoring, the reliability and reproducibility of bioanalytical methods are paramount. Cross-validation of assays is a critical process performed to ensure that a given analytical method provides equivalent results when conducted at different laboratories or when modifications are made to the original validated method. This guide provides a comparative overview of bioanalytical methods for the antiepileptic drug Brivaracetam, focusing on the use of its stable isotope-labeled internal standard, (4S)-Brivaracetam-d7.

The use of a deuterated internal standard like this compound is best practice in quantitative mass spectrometry. It closely mimics the analyte's chemical and physical properties, co-eluting chromatographically and experiencing similar ionization effects, which effectively corrects for variability during sample preparation and analysis.[1] This guide compares the performance of two distinct, validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods that employ this compound, providing researchers with data to assess their suitability for pharmacokinetic or therapeutic monitoring studies.

Performance Comparison of Validated Methods

Cross-validation ensures that data from different sites or methods can be reliably combined. While the following methods were not directly cross-validated against each other in a single study, comparing their individual validation data offers valuable insights into the expected performance and robustness when using this compound as an internal standard.

Table 1: Comparison of UHPLC-MS/MS Method Performance for Brivaracetam Quantification

ParameterMethod 1 (For Therapeutic Drug Monitoring)Method 2 (For Pharmacokinetic Studies)
Linearity Range 0.10 - 10.0 µg/mL[2][3]20.0 - 4000.0 ng/mL (0.02 - 4.0 µg/mL)[1][4]
Sample Volume 100 µL Human Plasma[2][3]50 µL Human Plasma[1][4]
Sample Preparation Protein Precipitation (Acetonitrile)[2][3]Liquid-Liquid Extraction (Ethyl Acetate)[1][4]
Intra-Assay Precision (%CV) < 15%[2][3]< 15%[1][4]
Inter-Assay Precision (%CV) < 15%[2][3]< 15%[1][4]
Accuracy / Inaccuracy (%RE) < 15%[2][3]< 15%[1][4]
Mean Recovery 95%[2][3]Not explicitly stated, but no matrix effect observed[1][4]
Lower Limit of Quantitation (LLOQ) 0.10 µg/mL[2][3]20.0 ng/mL (0.02 µg/mL)[1][4]

Experimental Workflow for Assay Cross-Validation

The fundamental process of cross-validation involves analyzing the same set of quality control (QC) and study samples using two different analytical methods or in two different laboratories and then comparing the results against predefined acceptance criteria. The workflow diagram below illustrates the typical steps involved in this process.

G Workflow for Bioanalytical Method Cross-Validation cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation cluster_result Outcome A Prepare Validation Samples (QC & Study Samples) B Divide Samples into Two Sets (Set 1 & Set 2) A->B C1 Analyze Set 1 with Original Validated Method B->C1 C2 Analyze Set 2 with New Method / Different Lab B->C2 D Tabulate Concentration Data from Both Analyses C1->D C2->D E Statistical Comparison (e.g., % Difference) D->E F Check Against Acceptance Criteria (e.g., FDA/EMA Guidelines) E->F G Validation Successful F->G Criteria Met H Validation Failed (Investigate Discrepancy) F->H Criteria Not Met

Workflow for Cross-Validation of Bioanalytical Assays

Detailed Experimental Protocols

The following are representative protocols based on the validated methods cited in this guide. These provide a foundation for researchers looking to implement a robust assay for Brivaracetam using this compound.

Method 1: Protocol for Therapeutic Drug Monitoring[2]
  • 1. Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add the internal standard, this compound.

    • Add acetonitrile to precipitate plasma proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • 2. Chromatographic Conditions:

    • System: Ultra High-Pressure Liquid Chromatography (UHPLC).

    • Column: Synergi Fusion column.

    • Mobile Phase: Binary gradient using 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Elution Time: Brivaracetam and this compound both elute at approximately 1.01 minutes.

  • 3. Mass Spectrometric Conditions:

    • Detector: Tandem Mass Spectrometer (MS/MS).

    • Ionization Mode: Not specified, but typically Electrospray Ionization (ESI) positive for this compound class.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Brivaracetam and this compound.

Method 2: Protocol for Pharmacokinetic Studies[1][4]
  • 1. Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 50 µL of human plasma into a microcentrifuge tube.

    • Add the internal standard, this compound.

    • Add ethyl acetate as the extraction solvent.

    • Vortex to ensure thorough mixing and extraction.

    • Centrifuge to separate the organic and aqueous layers.

    • Evaporate the organic layer (supernatant) to dryness and reconstitute the residue for injection.

  • 2. Chromatographic Conditions:

    • System: UHPLC.

    • Column: Unisol C18 (4.6 x 100 mm, 5µm).

    • Mobile Phase: Isocratic mobile phase of 0.1% formic acid in water/acetonitrile (20/80 v/v).

    • Flow Rate: 1.0 mL/min.

    • Run Time: 2.2 minutes.

  • 3. Mass Spectrometric Conditions:

    • Detector: Tandem Mass Spectrometer (MS/MS).

    • Ionization Mode: Positive Ion Mode.

    • Detection (MRM Transitions):

      • Brivaracetam: m/z 213.100 → 168.100.

      • This compound: m/z 220.000 → 175.100.[1][4]

Conclusion

Both reviewed methods demonstrate excellent performance for the quantification of Brivaracetam in human plasma, achieving the industry-standard acceptance criteria of <15% for precision and accuracy.[1][2] The choice between a protein precipitation (Method 1) and a liquid-liquid extraction (Method 2) sample preparation technique depends on the specific needs of the study. Protein precipitation is faster and simpler, making it suitable for high-throughput therapeutic drug monitoring.[2] Liquid-liquid extraction provides a cleaner extract, potentially reducing matrix effects and leading to a lower LLOQ, which is advantageous for pharmacokinetic studies requiring high sensitivity.[1] The consistent performance across these methods underscores the suitability and reliability of this compound as an internal standard for robust bioanalytical assays.

References

The Gold Standard: Evaluating (4S)-Brivaracetam-d7 for Accuracy and Precision in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiepileptic drug development and therapeutic monitoring, the precision and reliability of bioanalytical methods are paramount. For the quantification of Brivaracetam, a high-affinity synaptic vesicle protein 2A (SV2A) ligand, the choice of an appropriate internal standard is critical to ensure accurate and reproducible results. This guide provides a comparative analysis of (4S)-Brivaracetam-d7 as an internal standard in bioanalytical methods, contrasting its performance with other commonly used alternatives.

Performance Comparison of Internal Standards for Brivaracetam Quantification

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard due to their physicochemical similarity to the analyte. This section compares the accuracy and precision of methods utilizing this compound with those employing a different deuterated standard (Brivaracetam-d6) and a non-isotopically labeled analog (Carbamazepine).

Internal StandardAnalyte Concentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (%Bias)Inter-assay Accuracy (%Bias)Reference
This compound 100 (LLOQ)<15<15<15<15[1][2]
300<15<15<15<15[1][2]
4000<15<15<15<15[1][2]
8000<15<15<15<15[1][2]
Brivaracetam-d6 240 (LQC)1.863.721.982.12[3][4]
2800 (MQC)0.771.454.323.55[3][4]
5500 (HQC)1.232.333.873.11[3][4]
Carbamazepine 1.98 (LLOQ)8.5811.217.129.34[5][6]
5.5 (LQC)6.239.875.457.88[5][6]
750 (MQC)4.117.343.886.54[5][6]
1750 (HQC)3.566.892.775.98[5][6]

As evidenced by the data, methods employing deuterated internal standards, this compound and Brivaracetam-d6, consistently demonstrate excellent precision and accuracy, with coefficients of variation (%CV) and bias well within the accepted regulatory limits of ±15% for quality control samples and ±20% for the lower limit of quantification (LLOQ). The use of Carbamazepine as an internal standard also yields acceptable results, though the precision at the LLOQ is closer to the upper limit of acceptance. The structural and physicochemical similarities of the stable isotope-labeled internal standards to Brivaracetam likely contribute to their superior performance in minimizing analytical variability.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the key experimental protocols for the quantification of Brivaracetam using the compared internal standards.

Method 1: UHPLC-MS/MS with this compound Internal Standard[1][2]
  • Sample Preparation: A simple protein precipitation method is employed. To 100 µL of plasma, an internal standard solution is added, followed by acetonitrile for protein precipitation. After centrifugation, the supernatant is injected into the UHPLC-MS/MS system.

  • Chromatography: Chromatographic separation is achieved on a Synergi Fusion column using a binary gradient mobile phase consisting of 0.1% formic acid in water and acetonitrile. The flow rate is maintained at 0.3 mL/min.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive ion mode. The multiple reaction monitoring (MRM) transitions for Brivaracetam and Brivaracetam-d7 are monitored for quantification.

Method 2: LC-MS/MS with Brivaracetam-d6 Internal Standard[3][4]
  • Sample Preparation: Liquid-liquid extraction is utilized for sample preparation. Plasma samples are first treated with the internal standard solution, followed by an extraction solvent. The organic layer is then evaporated and the residue is reconstituted before injection.

  • Chromatography: Separation is performed on a C18 column with an isocratic mobile phase.

  • Mass Spectrometry: A tandem mass spectrometer is used for detection in positive ion mode, monitoring the specific MRM transitions for Brivaracetam and Brivaracetam-d6.

Method 3: UPLC-MS/MS with Carbamazepine Internal Standard[5][6]
  • Sample Preparation: A one-step liquid-liquid extraction is used. tert-Butyl methyl ether is used as the extracting solvent. After extraction and centrifugation, the organic layer is separated and evaporated to dryness. The residue is reconstituted for injection.

  • Chromatography: An Acquity BEH™ C18 column is used for separation with a gradient mobile phase of acetonitrile and 0.1% formic acid in water.

  • Mass Spectrometry: Detection is carried out using a tandem mass spectrometer in positive ion mode, with MRM transitions monitored for both Brivaracetam and Carbamazepine.

Bioanalytical Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of Brivaracetam in plasma samples.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer UHPLC_Separation UHPLC Separation Supernatant_Transfer->UHPLC_Separation MSMS_Detection MS/MS Detection (MRM Mode) UHPLC_Separation->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation Result_Reporting Result Reporting Concentration_Calculation->Result_Reporting

Caption: Bioanalytical workflow for Brivaracetam quantification.

Conclusion

The selection of an appropriate internal standard is a critical determinant of the accuracy and precision of bioanalytical methods. The data presented in this guide strongly support the use of stable isotope-labeled internal standards, particularly this compound, for the quantification of Brivaracetam. Its performance, characterized by high accuracy and precision, establishes it as a superior choice over non-isotopically labeled analogs. For researchers, scientists, and drug development professionals, the adoption of this compound as the internal standard of choice can significantly enhance the reliability and robustness of bioanalytical data in both preclinical and clinical studies.

References

A Comparative Guide to (4S)-Brivaracetam-d7 and Non-Labeled Standards for Bioanalytical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmacokinetic studies and therapeutic drug monitoring, the precision of quantitative analysis is paramount. Brivaracetam, a novel antiepileptic drug, requires highly accurate measurement in biological matrices.[1] This guide provides a detailed comparison between the non-labeled Brivaracetam standard and its deuterated analog, (4S)-Brivaracetam-d7, establishing the latter's role as a superior internal standard in mass spectrometry-based bioanalysis.

Physicochemical Properties: A Tale of Two Isotopes

At a structural level, Brivaracetam and this compound are nearly identical. The key distinction lies in the substitution of seven hydrogen atoms with deuterium atoms in the propyl group of the molecule.[2][3] This isotopic labeling minimally alters the chemical properties but significantly increases the molecular weight. This mass shift is the fundamental principle enabling its use as an ideal internal standard.

PropertyBrivaracetam (Non-Labeled)This compound (Labeled)
Molecular Formula C₁₁H₂₀N₂O₂C₁₁D₇H₁₃N₂O₂[2]
Molecular Weight 212.29 g/mol [4]219.33 g/mol [3]
Chemical Structure Contains a standard n-propyl group.Contains a deuterated n-propyl-d7 group.
Primary Use Analyte, Calibration StandardInternal Standard (IS) for quantitative analysis.[5][6]

Table 1: Comparison of Physicochemical Properties.

The Gold Standard for Quantification: The Role of a Stable Isotope-Labeled Internal Standard

The primary application of this compound is to serve as an internal standard (IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] An ideal IS is a compound added at a known concentration to samples, standards, and quality controls to correct for variability during the analytical process.[7]

Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical behavior—such as extraction recovery, ionization efficiency, and chromatographic retention time—is virtually identical to the non-labeled analyte.[8][9] However, their different masses allow the mass spectrometer to detect and quantify the analyte and the IS independently and simultaneously. This co-elution ensures that any matrix effects or procedural inconsistencies affect both the analyte and the IS equally, leading to a highly accurate and precise measurement of the analyte's concentration.[9][10]

Experimental Protocol: Quantification of Brivaracetam in Human Plasma via LC-MS/MS

This section details a representative protocol for the quantification of Brivaracetam in human plasma, utilizing this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[6]

  • Vortex vigorously for 2 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., Unisol C18, 4.6 x 100 mm, 5µm).[5]

  • Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and acetonitrile.[1][5]

  • Flow Rate: 0.3 - 1.0 mL/min.[5][6]

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides high selectivity and sensitivity.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Brivaracetam 213.1168.1[5]
This compound 220.0175.1[5]

Table 2: Representative MRM Transitions for Brivaracetam and its Deuterated Internal Standard.

Performance Data: Demonstrating Analytical Superiority

The use of this compound ensures the reliability and robustness of the bioanalytical method, as required by regulatory guidelines from bodies like the FDA.[7] Validated methods consistently demonstrate excellent performance across a range of concentrations.

Validation ParameterTypical Performance Result
Linearity (r²) ≥ 0.995[1]
Lower Limit of Quantification (LLOQ) 0.10 - 20.0 ng/mL[5][6]
Intra- and Inter-Assay Precision (%CV) < 15%[5][6]
Intra- and Inter-Assay Accuracy (%Bias) < 15%[5][6]
Mean Recovery ~95%[6]

Table 3: Typical Method Validation Performance Data.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add this compound (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into UHPLC System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI Ionization (Positive Mode) a2->a3 a4 Mass Spectrometry (MRM Detection) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Quantify Concentration (vs. Calibration Curve) d2->d3

Caption: Bioanalytical workflow for Brivaracetam quantification.

Mechanism of Action

Brivaracetam exerts its antiepileptic effect primarily by binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[11] This binding modulates the release of excitatory neurotransmitters like glutamate, thereby reducing neuronal hyperexcitability.[11][12]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal SV2A Synaptic Vesicle Glycoprotein 2A (SV2A) Vesicle Synaptic Vesicle (contains Glutamate) SV2A->Vesicle Modulates function Glutamate Glutamate Release Vesicle->Glutamate Reduces Receptor Glutamate Receptor Excitation Reduced Neuronal Excitability Receptor->Excitation Leads to Brivaracetam Brivaracetam Brivaracetam->SV2A Binds with high affinity Glutamate->Receptor Activates

Caption: Brivaracetam's mechanism of action via SV2A modulation.

References

The Gold Standard: How (4S)-Brivaracetam-d7 Enhances Bioanalytical Assay Sensitivity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiepileptic drug Brivaracetam, the choice of an appropriate internal standard is paramount to ensure accurate and reliable quantification. This guide provides a comprehensive comparison of bioanalytical methods for Brivaracetam, with a focus on the impact of the internal standard on assay performance. We will delve into the advantages of using the deuterated internal standard, (4S)-Brivaracetam-d7, over non-deuterated alternatives like carbamazepine and fluconazole, supported by experimental data from published studies.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1][2] This is due to its chemical and physical properties being nearly identical to the analyte, Brivaracetam. This similarity ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in these steps and minimizing matrix effects.[1][2][3]

Performance Comparison of Internal Standards for Brivaracetam Bioanalysis

The following table summarizes the performance characteristics of validated bioanalytical methods for Brivaracetam using different internal standards. The data clearly demonstrates the superior sensitivity achieved with methods employing this compound.

ParameterMethod with this compoundMethod with CarbamazepineMethod with Fluconazole
Lower Limit of Quantification (LLOQ) 0.10 µg/mL[4][5]1.98 ng/mL (converted to 0.00198 µg/mL)[6]1 µg/mL[7]
Linearity Range 0.10 - 10 µg/mL[4][5]1.98 - 2000 ng/mL (0.00198 - 2 µg/mL)[6]1 - 8 µg/mL[7]
Intra-day Precision (%CV) <15%[4][5]<12%[6]<15%[7]
Inter-day Precision (%CV) <15%[4][5]<12%[6]<15%[7]
Accuracy (% bias) <15%[4][5]85.9% - 114.5%[6]Within acceptable limits[7]
Mean Recovery 95%[4][5]Not explicitly statedNot explicitly stated

Note: The LLOQ for the method using carbamazepine is significantly lower, which may be attributed to the specific UPLC-MS/MS system and optimization rather than the choice of internal standard alone. However, the use of a non-structurally analogous internal standard can sometimes lead to challenges in compensating for matrix effects.

The Impact on Assay Sensitivity and Specificity

The use of a deuterated internal standard like this compound directly contributes to enhanced assay sensitivity and specificity in several ways:

  • Co-elution and Matrix Effect Compensation: this compound co-elutes with Brivaracetam, meaning they experience the same ionization suppression or enhancement from the biological matrix.[4][5] This co-elution allows for accurate correction of these matrix effects, leading to more precise and accurate quantification, especially at low concentrations. Non-deuterated internal standards with different chemical structures, such as carbamazepine and fluconazole, will have different retention times and may not effectively compensate for matrix effects at the elution time of Brivaracetam.

  • Improved Precision and Accuracy: By effectively normalizing for variability in sample preparation and instrument response, this compound leads to lower coefficients of variation (%CV) and improved accuracy, as demonstrated in the validation data from multiple studies.[4][5]

  • Enhanced Specificity: The use of a mass spectrometer allows for the specific detection of Brivaracetam and its deuterated internal standard based on their unique mass-to-charge ratios. This inherent specificity, combined with the chromatographic separation, minimizes the risk of interference from other compounds in the matrix.

Experimental Protocols

Below are detailed methodologies for the bioanalysis of Brivaracetam using the different internal standards.

Method 1: UHPLC-MS/MS with this compound Internal Standard[4][5]
  • Sample Preparation:

    • To 100 µL of plasma sample, add an appropriate amount of this compound working solution.

    • Add acetonitrile for protein precipitation.

    • Vortex and centrifuge the samples.

    • Inject the supernatant into the UHPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Synergi Fusion column

    • Mobile Phase: Binary gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.3 mL/min

    • Elution Time: Brivaracetam and this compound co-elute at approximately 1.01 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

Method 2: UPLC-MS/MS with Carbamazepine Internal Standard[6]
  • Sample Preparation:

    • To the plasma sample, add carbamazepine as the internal standard.

    • Perform liquid-liquid extraction using tert-Butyl methyl ether.

    • Evaporate the organic layer and reconstitute the residue.

    • Inject the sample into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Aquity BEH™ C18 column

    • Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM) of precursor to product ion transitions for Brivaracetam and carbamazepine.

Method 3: HPLC with Fluconazole Internal Standard[7]
  • Sample Preparation:

    • Spike plasma samples with Brivaracetam and fluconazole as the internal standard.

    • Precipitate proteins using acetonitrile and trichloroacetic acid.

    • Vortex and centrifuge.

    • Inject the supernatant into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: Phosphate Buffer (0.05M, pH=5) and Acetonitrile (70:30 v/v).

  • Detection:

    • UV detection at 220 nm.

Visualizing the Workflow and Rationale

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical advantage of using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation Supernatant->UHPLC MSMS MS/MS Detection UHPLC->MSMS Quantify Quantification (Analyte/IS Ratio) MSMS->Quantify

Caption: Experimental workflow for Brivaracetam quantification using this compound.

G cluster_ideal Ideal Internal Standard (Deuterated) cluster_nonideal Non-Ideal Internal Standard (Non-Deuterated) Analyte1 Brivaracetam Matrix1 Matrix Effects (Ion Suppression/Enhancement) Analyte1->Matrix1 IS1 This compound IS1->Matrix1 Result1 Accurate Quantification Matrix1->Result1 Co-elution allows for effective compensation Analyte2 Brivaracetam Matrix2 Matrix Effects (Ion Suppression/Enhancement) Analyte2->Matrix2 IS2 Carbamazepine / Fluconazole IS2->Matrix2 Different retention time, ineffective compensation Result2 Potential for Inaccurate Quantification Matrix2->Result2

Caption: Rationale for using a deuterated vs. a non-deuterated internal standard.

References

The Gold Standard: Justification for Using (4S)-Brivaracetam-d7 as an Internal Standard in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the pursuit of accuracy and precision is paramount. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comprehensive justification for the use of a deuterated internal standard, specifically (4S)-Brivaracetam-d7, in the bioanalysis of the anti-epileptic drug Brivaracetam. Through a comparison with alternative approaches and the presentation of supporting experimental data, we demonstrate the superiority of stable isotope-labeled internal standards in mitigating analytical variability and ensuring the reliability of results.

The Critical Role of Internal Standards in LC-MS Bioanalysis

Internal standards are essential in LC-MS-based quantification to correct for the variability inherent in sample preparation and analysis.[1] Factors such as sample loss during extraction, fluctuations in injection volume, and variations in instrument response can all contribute to inaccurate and imprecise results.[2][3] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, co-eluting chromatographically and exhibiting similar ionization behavior in the mass spectrometer.[4] This allows for the normalization of the analyte's response to that of the internal standard, thereby compensating for analytical variations.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" for quantitative LC-MS.[5] In these standards, one or more atoms of the analyte molecule are replaced with their heavy stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[6] This subtle change in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain virtually identical.

Superiority of this compound over Alternative Internal Standards

The primary alternatives to a deuterated internal standard are a non-isotopically labeled structural analog or no internal standard at all. The use of this compound offers significant advantages over these methods, primarily in its ability to compensate for matrix effects.

Matrix Effects: A major challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to signal suppression or enhancement. Because a deuterated internal standard has nearly identical chromatographic retention time and ionization efficiency to the native analyte, it experiences the same matrix effects.[5] The ratio of the analyte to the internal standard therefore remains constant, even in the presence of significant matrix-induced signal fluctuation. In contrast, a structural analog internal standard, having a different chemical structure, will have a different retention time and ionization response, and will not be affected by the matrix in the same way as the analyte. This can lead to inaccurate quantification.

The following table summarizes the performance of a validated UHPLC-MS/MS method for Brivaracetam in human plasma using this compound as the internal standard, demonstrating the high level of accuracy and precision achievable. A comparison is also provided with a method that utilized a non-isotopically labeled internal standard, Fluconazole.

Table 1: Comparison of Bioanalytical Method Performance for Brivaracetam

ParameterMethod with this compoundMethod with Fluconazole IS[6]
Linearity Range 20.0 - 4000.0 ng/mL1 - 8 µg/mL (1000 - 8000 ng/mL)
Intra-assay Precision (%CV) <15%0.77 - 3.72%
Inter-assay Precision (%CV) <15%Not Reported
Accuracy (% Nominal) <15%97.31 - 118.56%
Mean Recovery 83.94%65.56%
Internal Standard Recovery 80.79%67.87%
Matrix Effect No significant matrix effect observedNot explicitly reported, but potential for differential effects exists

As shown in Table 1, the method employing this compound demonstrates excellent precision and accuracy over a wide dynamic range, with consistent and comparable recovery for both the analyte and the internal standard. While the method with Fluconazole also shows acceptable performance, the use of a non-isotopic analog introduces a higher risk of differential matrix effects and recovery, which can compromise data integrity. The closer recovery percentages between Brivaracetam and its deuterated internal standard highlight the ability of the SIL IS to more accurately track the analyte through the analytical process.

Experimental Protocols

To illustrate the practical application of this compound, a detailed experimental protocol for the quantification of Brivaracetam in human plasma using UHPLC-MS/MS is provided below. This protocol is a composite based on several published and validated methods.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for injection.

2. UHPLC-MS/MS Conditions

  • UHPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable C18 reversed-phase column (e.g., Synergi Fusion, Unisol C18).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 1.0 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Brivaracetam: m/z 213.1 → 168.1

    • This compound: m/z 220.0 → 175.1

Visualizing the Rationale: Workflows and Pathways

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the metabolic pathway of Brivaracetam.

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject UHPLC UHPLC Separation Inject->UHPLC MS Mass Spectrometry (MRM) UHPLC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify G cluster_pathways Metabolic Pathways Brivaracetam Brivaracetam Hydrolysis Hydrolysis of Amide Moiety Brivaracetam->Hydrolysis Non-CYP Mediated Hydroxylation Hydroxylation of n-propyl side chain Brivaracetam->Hydroxylation CYP-Mediated (e.g., CYP2C19) Combination Combination of Hydrolysis and Hydroxylation Brivaracetam->Combination Metabolite1 Acid Metabolite (M9) Hydrolysis->Metabolite1 Metabolite2 Hydroxy Metabolite (M1b) Hydroxylation->Metabolite2 Metabolite3 Hydroxy Acid Metabolite (M4b) Combination->Metabolite3

References

Safety Operating Guide

Proper Disposal of (4S)-Brivaracetam-d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of (4S)-Brivaracetam-d7, a deuterated analog of the anticonvulsant drug Brivaracetam, is crucial for maintaining laboratory safety and environmental protection. As with its non-deuterated counterpart, this compound is classified as harmful if swallowed and requires careful handling and disposal in accordance with local, regional, and national regulations.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound in a research setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. The toxicological properties of the deuterated form have not been as thoroughly investigated as the parent compound, so caution is advised.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[1][4]

  • Eye Protection: Use safety glasses or goggles.[2][5]

  • Lab Coat: A standard lab coat should be worn to protect from contamination.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[5]

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1][4]

  • Avoid contact with skin and eyes.[1][4]

  • Prevent the formation of dust.[1][2][4]

  • Do not eat, drink, or smoke in areas where the compound is handled.[1]

Step-by-Step Disposal Protocol for this compound

This protocol is intended for small quantities of this compound typically found in a research laboratory setting.

  • Waste Collection:

    • Place waste this compound into a designated, clearly labeled, and sealable hazardous waste container.[1][4]

    • Do not mix with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.[5]

    • Leave chemicals in their original containers if possible.[5]

  • Container Management:

    • Ensure the waste container is kept tightly closed when not in use.[4][5]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Disposal Coordination:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional guidelines for waste manifest and labeling.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the compound using a suitable solvent or detergent.

    • Dispose of any contaminated materials (e.g., paper towels, gloves) as hazardous waste in the same manner as the compound itself.[2][5]

Accidental Release and Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1][4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1][4][5]

  • Cleanup:

    • For a dry spill, carefully sweep or scoop the material, avoiding dust generation, and place it into a sealed container for disposal.[5]

    • Use spark-proof tools if there is any fire hazard.[1][4]

    • Clean the affected area thoroughly once the bulk of the material has been removed.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Disposal of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type ppe->assess solid_waste Solid Waste (Pure compound, contaminated solids) assess->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) assess->liquid_waste Liquid collect_solid Place in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Place in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid seal_store Seal Container and Store in a Designated, Ventilated Area collect_solid->seal_store collect_liquid->seal_store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup seal_store->contact_ehs decontaminate Decontaminate Work Area and Equipment contact_ehs->decontaminate end End: Disposal Complete decontaminate->end

References

Essential Safety and Logistical Information for Handling (4S)-Brivaracetam-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized compounds like (4S)-Brivaracetam-d7 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

This compound is a deuterated analog of Brivaracetam, an antiepileptic drug. While deuteration is used to investigate and potentially improve pharmacokinetic properties, the fundamental toxicological profile of the parent compound should be the primary guide for handling procedures. The Safety Data Sheet (SDS) for Brivaracetam classifies it as harmful if swallowed.[1] Therefore, all handling protocols must be designed to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Adherence to these guidelines is mandatory to prevent accidental exposure.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile, powder-freePrevents skin contact. Changed immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects eyes from splashes or airborne particles.
Body Protection Laboratory CoatFull-length, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherNIOSH approvedRecommended when handling the powder form to avoid inhalation.[1]

Operational Plan: Step-by-Step Handling Protocol

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated enclosure.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a spill kit accessible that is appropriate for chemical spills.

  • Weighing and Aliquoting :

    • Perform all weighing and aliquoting of the powdered compound within a chemical fume hood to minimize the risk of inhalation.

    • Use anti-static weighing paper or a container to prevent dispersal of the powder.

    • Close the primary container tightly after use.

  • Solution Preparation :

    • When dissolving the compound, add the solvent to the powder slowly to avoid splashing.

    • If sonication is required, ensure the vial is securely capped.

  • Post-Handling :

    • Decontaminate all surfaces and equipment used for handling the compound with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Remove and dispose of PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, labeled hazardous waste container. This includes contaminated PPE, weighing paper, and empty vials.
Liquid Waste Collect in a labeled, sealed hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
Sharps Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Note: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS office for specific guidance.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe prep_spill_kit Prepare Spill Kit don_ppe->prep_spill_kit weigh Weigh Compound prep_spill_kit->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate liquid_waste Liquid Waste (Labeled Container) dissolve->liquid_waste dispose_ppe Dispose of PPE decontaminate->dispose_ppe wash_hands Wash Hands dispose_ppe->wash_hands solid_waste Solid Waste (Labeled Container) dispose_ppe->solid_waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.